UNC0638
Description
Properties
IUPAC Name |
2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N5O2/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23/h20-24H,4-19H2,1-3H3,(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECJCJVIMVJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154787 | |
| Record name | UNC-0638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255580-76-7 | |
| Record name | 2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255580-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UNC-0638 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255580767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNC-0638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNC-0638 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A103L2FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
UNC0638: A Selective G9a/GLP Inhibitor for Epigenetic Research and Drug Discovery
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of UNC0638, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate the biological roles of G9a and GLP in health and disease.
Introduction
G9a and GLP are key enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] These enzymes form a heterodimeric complex that is the primary methyltransferase for H3K9 in euchromatin.[2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
This compound emerged from a chemical optimization program as a potent, cell-permeable inhibitor of G9a and GLP with excellent selectivity over other histone methyltransferases and non-epigenetic targets. Its utility as a chemical probe has been demonstrated in numerous studies to dissect the downstream effects of G9a/GLP inhibition, including the reactivation of silenced genes and the modulation of cellular processes such as proliferation and differentiation.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor, binding to the histone peptide binding pocket of G9a and GLP, thereby preventing the methylation of H3K9. It is noncompetitive with respect to the cofactor S-adenosylmethionine (SAM). This specific mechanism of action allows for the targeted inhibition of the catalytic activity of G9a and GLP without directly interfering with other SAM-dependent methyltransferases.
Biochemical and Cellular Activity
The potency, selectivity, and cellular effects of this compound have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| G9a | <15 | SAHH-coupled assay |
| GLP | 19 | SAHH-coupled assay |
Data compiled from multiple sources.[3]
Table 2: Selectivity of this compound against other Histone Methyltransferases (HMTs)
| HMT | Fold Selectivity vs. G9a |
| SUV39H1 | >1000 |
| SUV39H2 | >1000 |
| SETD7 | >1000 |
| SETD8 | >1000 |
| EZH2 | >1000 |
| PRMT1 | >1000 |
| PRMT3 | >1000 |
This table represents a partial list of tested HMTs to highlight the high selectivity of this compound.
Table 3: Cellular Potency of this compound
| Cell Line | H3K9me2 Inhibition IC50 (nM) |
| MDA-MB-231 | 81 |
| PC3 | 59 |
| 22RV1 | 48 |
| MCF7 | ~100-200 |
Cellular IC50 values can vary depending on the cell line and experimental conditions.
Signaling Pathways
Inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels, which in turn reactivates the transcription of silenced genes. The following diagrams illustrate the key signaling pathways affected by G9a/GLP activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
UNC0638: A Technical Guide to a Potent and Selective G9a/GLP Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the discovery, development, and characterization of UNC0638, a selective inhibitor of the histone methyltransferases G9a and GLP.
Executive Summary
Protein lysine methyltransferases G9a (also known as EHMT2 or KMT1C) and the closely related G9a-like protein (GLP, also known as EHMT1) are key epigenetic regulators. They primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Overexpression of G9a is linked to various human cancers, making it a compelling target for therapeutic intervention. This compound was developed as a high-quality chemical probe to enable the study of G9a/GLP biology. It is a potent, cell-penetrant inhibitor with excellent selectivity over other methyltransferases, providing a crucial tool for dissecting the cellular functions of G9a and GLP.
Discovery and Development
The development of this compound was a rational, structure-based design effort aimed at overcoming the limitations of earlier G9a/GLP inhibitors.
-
Starting Point (BIX01294): The initial lead compound, BIX01294, was one of the first identified G9a/GLP inhibitors. However, its utility was limited by a narrow window between its functional potency and cellular toxicity, alongside a lack of broad selectivity.
-
First Generation Improvement (UNC0321): Structure-based design using the quinazoline scaffold of BIX01294 led to UNC0321. This compound exhibited high in vitro potency but demonstrated poor activity in cellular assays, a limitation attributed to poor cell membrane permeability.
-
Optimization for Cellular Potency (this compound): To improve cellular efficacy, subsequent design efforts focused on enhancing physicochemical properties to aid cell penetration while maintaining high in vitro potency. This led to the discovery of this compound, which strikes a balance between potent enzymatic inhibition and robust activity in cellular environments. A structurally similar but significantly less potent N-methyl analog, UNC0737, was also developed as a negative control for experiments.
Caption: Workflow of the rational design process leading to this compound.
Synthesis
This compound is synthesized via a novel seven-step sequence. This route was an improvement on previous methods, avoiding a Mitsunobu reaction in the final step to enhance the efficiency and scalability of production. The synthesis starts from commercially available materials and involves key steps such as acylation, oxidative cyclization, and nucleophilic aromatic substitution to construct the core quinazoline scaffold, followed by functionalization to add the requisite side chains that ensure high-affinity binding.
Mechanism of Action
This compound is a potent, reversible inhibitor of G9a and GLP.
-
Target Engagement: It directly targets the catalytic activity of G9a and GLP, preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the histone H3 substrate.
-
Competitive Inhibition: Kinetic studies and X-ray crystallography have confirmed that this compound is a substrate-competitive inhibitor. It binds to the histone substrate binding groove, effectively blocking the enzyme from accessing its target lysine residue. It does not compete with the cofactor SAM.
-
Cellular Effect: In cells, this inhibition leads to a global reduction of H3K9me2 levels, which derepresses the transcription of G9a/GLP target genes.
Caption: Inhibition of the G9a/GLP signaling pathway by this compound.
Data Presentation: Potency and Selectivity
This compound is characterized by high potency against its targets and excellent selectivity across the broader methyltransferase family and other off-targets.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type |
| G9a (EHMT2) | < 15 | SAHH-Coupled Assay |
| GLP (EHMT1) | 19 ± 1 | SAHH-Coupled Assay |
| Data compiled from multiple studies confirming high potency. |
Table 2: Selectivity Profile of this compound
This compound was profiled against a panel of other histone methyltransferases (HMTs) and protein arginine methyltransferases (PRMTs) and was found to be highly selective.
| Target HMT | Family | IC₅₀ |
| SUV39H1/H2 | H3K9 | Inactive |
| EZH2 | H3K27 | Inactive |
| SETD7 / MLL / SMYD3 | H3K4 | Inactive |
| DOT1L | H3K79 | Inactive |
| SETD8 | H4K20 | Inactive |
| PRMT1 / PRMT3 | Arginine | Inactive |
| This compound is generally considered inactive against these targets at concentrations up to 10-100 μM, demonstrating >1000-fold selectivity. |
Table 3: Cellular Activity of this compound
The compound shows robust on-target activity in cells with a wide therapeutic window.
| Cell Line | Parameter | IC₅₀ (nM) |
| MDA-MB-231 | H3K9me2 Reduction | 81 |
| General | Toxicity/Function Ratio | > 100 |
| The high toxicity/function ratio indicates a wide separation between the concentrations required for on-target activity and those causing general cellular toxicity. |
Experimental Protocols
The characterization of this compound relied on several key biochemical and cellular assays.
In Vitro G9a/GLP Inhibition Assay (SAHH-Coupled)
This fluorescence-based assay provides a continuous readout of methyltransferase activity.
-
Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. The enzyme SAH hydrolase (SAHH) converts SAH to homocysteine and adenosine. Adenosine is then converted to inosine by adenosine deaminase. The consumption of a fluorescent NAD+ analog during a subsequent reaction coupled to homocysteine production is monitored to determine the rate of the primary methylation reaction.
-
Methodology:
-
Recombinant G9a or GLP enzyme is incubated with the histone H3 peptide substrate (typically amino acids 1-21) and the methyl donor SAM.
-
The reaction buffer contains the coupling enzymes (SAHH, etc.) and the fluorescent reporter substrate.
-
This compound is added at varying concentrations to determine the IC₅₀ value.
-
The reaction is initiated, and the change in fluorescence is monitored over time using a plate reader.
-
Data are normalized to controls (no inhibitor) and fitted to a dose-response curve to calculate the IC₅₀.
-
Cellular H3K9me2 Assay (In-Cell Western)
This high-throughput assay quantifies the level of a specific histone mark within cells.
-
Principle: This method uses antibodies to detect the target protein (H3K9me2) directly in fixed and permeabilized cells grown in a microplate, with a second fluorescent dye used for normalization of cell number.
-
Methodology:
-
Cells (e.g., MDA-MB-231) are seeded in 96-well plates and treated with a concentration range of this compound for a specified duration (e.g., 48 hours).
-
Cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
A primary antibody specific for H3K9me2 is added and incubated.
-
A species-specific secondary antibody conjugated to a near-infrared fluorophore is used for detection.
-
A DNA dye (e.g., DRAQ5) is added to stain the nucleus, providing a measure of cell number for normalization.
-
The plate is scanned on an imaging system (e.g., LI-COR Odyssey), and the fluorescence intensity of the H3K9me2 signal is normalized to the DNA dye signal.
-
IC₅₀ values are calculated from the resulting dose-response curve.
-
Clonogenicity (Colony Formation) Assay
This assay assesses the ability of single cells to proliferate and form a colony, measuring long-term cell survival and growth.
-
Principle: After treatment with an inhibitor, cells are plated at a low density and allowed to grow for several days. Only viable, proliferating cells will form colonies, which are then stained and counted.
-
Methodology:
-
Cells (e.g., MCF7) are treated with this compound at various concentrations for a defined period.
-
Following treatment, cells are harvested, counted, and re-plated at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Plates are incubated for 7-14 days to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies (typically >50 cells) in each well is counted manually or with an automated colony counter.
-
The surviving fraction is calculated relative to the untreated control.
-
Applications and Limitations
Applications
This compound is a valuable tool for cell-based studies investigating the biological roles of G9a/GLP. It has been successfully used to:
-
Demonstrate the role of G9a/GLP in maintaining cancer cell proliferation and clonogenicity.
-
Reactivate epigenetically silenced genes in various cell models, including embryonic stem cells.
-
Probe the involvement of H3K9me2 in processes like epithelial-mesenchymal transition (EMT) and retroviral gene silencing.
Limitations
The primary limitation of this compound is its poor in vivo pharmacokinetic (PK) properties . It exhibits low exposure in animal models, making it unsuitable for in vivo studies. To address this, a follow-up compound, UNC0642 , was developed with improved PK properties, serving as a complementary tool for animal-based research.
Conclusion
This compound is a landmark chemical probe that has significantly advanced the study of G9a/GLP-mediated epigenetic regulation. Its discovery through a rational, iterative design process yielded a tool with high potency, outstanding selectivity, and robust cellular activity. While its utility is confined to in vitro and cell-based applications due to PK limitations, it remains a gold-standard probe for dissecting the cellular consequences of G9a/GLP inhibition and serves as a foundational case study in the development of epigenetic tool compounds.
The Epigenetic Silencer UNC0638: A Technical Guide to its Biological Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a critical role in gene silencing through the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. In the context of oncology, the dysregulation of G9a/GLP activity has been implicated in the silencing of tumor suppressor genes and the promotion of cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the biological effects of this compound in cancer cells, consolidating key quantitative data, detailing experimental methodologies, and visualizing its impact on cellular signaling pathways.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of G9a and GLP, effectively reducing global levels of H3K9me2 in a concentration-dependent manner.[1] This inhibition of methyltransferase activity leads to the reactivation of silenced genes, including tumor suppressors, thereby exerting anti-cancer effects. The high selectivity of this compound for G9a/GLP over other histone methyltransferases makes it a valuable tool for studying the specific roles of these enzymes in cancer biology.[1]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across a range of cancer cell lines, demonstrating its potent inhibitory effects on both its direct epigenetic target and on cancer cell viability.
Table 1: IC50 Values for H3K9me2 Reduction by this compound
| Cell Line | Cancer Type | IC50 (nM) for H3K9me2 Reduction | Reference |
| MDA-MB-231 | Breast Cancer | 81 ± 9 | [1] |
| PC3 | Prostate Cancer | 59 | [1] |
| 22RV1 | Prostate Cancer | 48 | [1] |
Table 2: IC50 Values for Cell Viability Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~5.0 | [2] |
| H1299 | Non-Small Cell Lung Cancer | ~2.5 | [2] |
| H1975 | Non-Small Cell Lung Cancer | ~3.5 | [2] |
Biological Effects in Cancer Cells
This compound elicits a spectrum of anti-cancer effects by modulating key cellular processes, including cell proliferation, survival, and motility.
Inhibition of Cell Proliferation and Clonogenicity
Treatment with this compound leads to a significant reduction in the proliferative capacity of various cancer cells. This is often accompanied by a decrease in clonogenicity, the ability of a single cancer cell to form a colony. For instance, this compound has been shown to markedly reduce the clonogenicity of MCF7 breast cancer cells.[1]
Induction of Apoptosis and Cell Cycle Arrest
This compound can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. While the specific effects can be cell-type dependent, studies have reported an increase in apoptotic markers and alterations in cell cycle phase distribution upon this compound treatment.
Table 3: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Multiple Myeloma Cells | Multiple Myeloma | Promotes apoptosis | Induces G1-phase arrest | [3] |
| Non-Small Cell Lung Cancer Cells | Non-Small Cell Lung Cancer | Induces apoptosis | Induces cell cycle arrest | [2] |
Impact on Signaling Pathways
The epigenetic modifications mediated by G9a/GLP can influence various signaling pathways crucial for cancer progression. This compound, by inhibiting these enzymes, can modulate these pathways to exert its anti-tumor effects.
Wnt/β-catenin Signaling Pathway
In non-small cell lung cancer (NSCLC), this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[2] It achieves this by restoring the expression of Wnt pathway inhibitors, such as APC2, DKK1, and WIF1, leading to a decrease in β-catenin levels.[2]
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UNC0638 in Epigenetic Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are critical regulators of gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Among the key players in the epigenetic landscape are histone methyltransferases (HMTs), which catalyze the transfer of methyl groups to histone proteins. The methylation status of specific histone residues can profoundly influence chromatin structure and gene accessibility.
G9a and GLP are SET domain-containing lysine methyltransferases that function as a heterodimeric complex and are the primary enzymes responsible for H3K9me1 and H3K9me2 in euchromatin.[1][2] Dysregulation of G9a and GLP has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention.[3][4][5] this compound has emerged as a valuable chemical probe for elucidating the biological roles of G9a and GLP and for exploring their therapeutic potential.[6][7]
Mechanism of Action
This compound acts as a substrate-competitive inhibitor, binding to the substrate peptide-binding site of G9a and GLP, thereby preventing the methylation of their histone and non-histone substrates.[6] This inhibition leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and subsequent downstream cellular effects.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound [6][8][9]
| Target | IC50 (nM) | Ki (nM) |
| G9a | <15 | 3 ± 0.05 |
| GLP | 19 ± 1 | 8 |
Table 2: Cellular Activity of this compound [6][8][9]
| Cell Line | Assay | IC50 (nM) |
| MDA-MB-231 | H3K9me2 Reduction | 81 ± 9 |
| PC3 | H3K9me2 Reduction | 59 |
| 22RV1 | H3K9me2 Reduction | 48 |
| HCT-116 | H3K9me2 Reduction | 210 |
| J1 mES | H3K9me2 Reduction | 138 |
Table 3: Selectivity Profile of this compound against other Methyltransferases [6][9]
| Target | IC50 (nM) |
| SUV39H1 | >10,000 |
| SUV39H2 | >10,000 |
| SETD7 | >10,000 |
| MLL | >10,000 |
| SMYD3 | >10,000 |
| DOT1L | >10,000 |
| SETD8 | >10,000 |
| PRMT1 | >10,000 |
| PRMT3 | >10,000 |
| DNMT1 | >50,000 |
Signaling Pathways and Experimental Workflows
G9a/GLP Signaling Pathway
The inhibition of the G9a/GLP complex by this compound initiates a cascade of events, leading to changes in gene expression and cellular phenotype. The following diagram illustrates the core signaling pathway.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for characterizing the activity and effects of this compound.
Experimental Protocols
SAHH-Coupled Methyltransferase Assay
This assay biochemically quantifies the inhibitory activity of this compound on G9a or GLP.[6][10]
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide substrate (e.g., H3 1-21)
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo1)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1% BSA)
-
384-well black microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Add a solution containing G9a/GLP enzyme and the H3 peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of SAM and SAHH.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the generated homocysteine by adding the thiol-sensitive fluorescent probe.
-
Incubate in the dark for 10 minutes.
-
Read the fluorescence on a plate reader (e.g., excitation/emission ~380/500 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
In-Cell Western Blot for H3K9me2
This immunofluorescence-based assay quantifies the cellular potency of this compound in reducing H3K9me2 levels.[6][11]
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
96-well black, clear-bottom microplate
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-H3K9me2
-
Secondary antibody: IRDye-conjugated goat anti-rabbit IgG
-
Normalization stain (e.g., DRAQ5)
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block for 1.5 hours at room temperature with blocking buffer.
-
Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate with the IRDye-conjugated secondary antibody and the normalization stain for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K9me2 and normalize to the cell number stain. Determine the cellular IC50.
Chromatin Immunoprecipitation (ChIP) - qPCR
This technique is used to determine the effect of this compound on H3K9me2 levels at specific gene promoters.[6][12]
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K9me2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target and control gene loci
-
SYBR Green qPCR master mix
Procedure:
-
Cross-link proteins to DNA in this compound-treated and control cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with the anti-H3K9me2 antibody or an IgG control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters and a negative control region.
-
Analyze the data as a percentage of input DNA.
Cell Viability (MTT) Assay
This colorimetric assay measures the effect of this compound on cell viability.[13]
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of this compound for 24-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenicity Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[6][14]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat with this compound at various concentrations for the desired duration.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Allow the cells to grow for 1-3 weeks, until visible colonies form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies in each well.
Conclusion
This compound is a highly potent and selective inhibitor of G9a and GLP, making it an invaluable tool for studying the roles of these enzymes in epigenetic regulation. Its ability to specifically reduce H3K9me2 levels in a cellular context allows for the detailed investigation of the downstream consequences of this epigenetic mark. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the intricate mechanisms of epigenetic control in health and disease.
References
- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC0638: A Technical Guide to its Substrate Competition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are critical regulators of gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[4][5] G9a and GLP often form a heterodimeric complex to carry out their function in vivo.[4] Due to their role in silencing tumor suppressor genes and their involvement in various disease states, G9a and GLP have emerged as promising targets for therapeutic intervention.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its substrate-competitive nature, and offers detailed experimental protocols for its characterization.
Core Mechanism: Substrate Competition
This compound exerts its inhibitory effect through a substrate-competitive mechanism .[4][6] This means that this compound directly competes with the histone H3 peptide substrate for binding to the active site of G9a and GLP.[4][6] Conversely, this compound is noncompetitive with respect to the methyl donor cofactor, S-adenosyl-l-methionine (SAM).[4][6]
Kinetic studies have demonstrated that in the presence of this compound, the apparent Michaelis constant (Km) for the H3 peptide substrate increases linearly, while the Km for SAM remains unaffected.[4][6] This kinetic profile is a hallmark of competitive inhibition. The potent inhibitory activity of this compound is reflected in its low nanomolar inhibition constant (Ki).[4][6]
The structural basis for this mechanism was elucidated by the co-crystal structure of G9a in complex with this compound and S-adenosyl-l-homocysteine (SAH), the product of the methylation reaction (PDB ID: 3RJW).[1] The structure reveals that this compound occupies the peptide-binding groove of G9a, directly preventing the histone substrate from accessing the catalytic site.[4] The inhibitor does not, however, interact with the SAM binding pocket, which is consistent with the noncompetitive inhibition observed with respect to SAM.[4]
Quantitative Data
The inhibitory potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| G9a | SAHH-coupled | <15 | 3.0 ± 0.05 | [2][4][6] |
| GLP | SAHH-coupled | 19 ± 1 | - | [2][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (nM) | Reference(s) |
| MDA-MB-231 | In-Cell Western | H3K9me2 reduction | 81 ± 9 | [3][4] |
Table 3: Selectivity Profile of this compound
| Target | IC50 or Ki (nM) | Fold Selectivity (vs. G9a) | Reference(s) |
| SUV39H2 | >10,000 | >667 | [4] |
| SETD7 | >10,000 | >667 | [4] |
| SETD8 | >10,000 | >667 | [4] |
| PRMT3 | >10,000 | >667 | [4] |
| DNMT1 | 107,000 ± 6,000 | >7,133 | [4] |
Signaling Pathways and Cellular Consequences
Inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels.[3][4] This epigenetic alteration can reactivate the expression of genes previously silenced by G9a/GLP.[4] The downstream consequences are cell-type dependent but can include the induction of apoptosis, inhibition of cell proliferation, and suppression of cell migration and invasion.[5] For example, this compound has been shown to markedly reduce the clonogenicity of MCF7 breast cancer cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibitors. Below are protocols for key experiments used to characterize this compound.
S-adenosyl-l-homocysteine hydrolase (SAHH)-Coupled Assay
This assay is a continuous, fluorescence-based method to measure the activity of methyltransferases. The production of SAH is coupled to the hydrolysis of SAH by SAHH, which releases homocysteine. The free sulfhydryl group of homocysteine is then detected by a thiol-sensitive fluorophore.
Materials:
-
G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-l-methionine (SAM)
-
This compound
-
S-adenosyl-l-homocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorophore (e.g., ThioGlo1)
-
Assay buffer (e.g., 20 mM BICINE pH 7.5, 50 mM KCl, 0.005% BSA, 1 mM DTT)
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
G9a/GLP enzyme (final concentration in the low nM range)
-
This compound or DMSO control
-
Histone H3 peptide substrate
-
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding SAM.
-
Simultaneously, add a mixture of SAHH and the thiol-sensitive fluorophore.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).
-
Calculate initial reaction velocities and determine IC50 values by fitting the data to a four-parameter dose-response curve.
For kinetic studies:
-
To determine the mechanism of inhibition with respect to the peptide substrate, vary the concentration of the H3 peptide while keeping the SAM concentration constant at a saturating level. Repeat for different fixed concentrations of this compound.
-
To determine the mechanism of inhibition with respect to SAM, vary the concentration of SAM while keeping the H3 peptide concentration constant at a saturating level. Repeat for different fixed concentrations of this compound.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki.
In-Cell Western Assay for H3K9me2
This assay quantifies the levels of a specific protein modification within cells cultured in a multi-well plate format.
Materials:
-
MDA-MB-231 cells
-
This compound
-
96-well black, clear-bottom plates
-
Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)
-
Primary antibody: anti-H3K9me2
-
Secondary antibody: IRDye-conjugated anti-rabbit IgG
-
DNA stain for normalization (e.g., DRAQ5)
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48 hours.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Wash the cells with PBS containing 0.1% Tween-20 (PBST).
-
Block non-specific binding with blocking buffer for 1.5 hours at room temperature.
-
Incubate with the primary anti-H3K9me2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate with the IRDye-conjugated secondary antibody and a DNA normalization stain for 1 hour at room temperature in the dark.
-
Wash the cells with PBST.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain.
-
Normalize the H3K9me2 signal to the DNA stain signal to account for cell number variability.
-
Calculate IC50 values by fitting the normalized data to a dose-response curve.
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term effects of a compound on cell survival and reproductive integrity.
Materials:
-
MCF7 cells
-
This compound
-
6-well plates
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count MCF7 cells, ensuring a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle-treated control.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of G9a and GLP. Its substrate-competitive mechanism of action is firmly established through kinetic and structural studies. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to utilize this compound to investigate the biological roles of G9a and GLP in health and disease, and for professionals in the field of drug development exploring the therapeutic potential of targeting these key epigenetic regulators.
References
- 1. embopress.org [embopress.org]
- 2. Control of cognition and adaptive behavior by the GLP/G9a epigenetic suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Basis for UNC0638 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0638 is a potent and selective chemical probe for the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are crucial regulators of gene expression through their catalysis of mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks typically associated with transcriptional repression.[3][4][5] The high degree of homology between the catalytic SET domains of G9a and GLP makes the development of selective inhibitors challenging.[6][7] This technical guide provides an in-depth analysis of the structural and molecular determinants that govern the high selectivity of this compound for G9a and GLP over other methyltransferases and non-epigenetic targets.
Introduction to this compound
This compound emerged from structure-activity relationship (SAR) studies of the quinazoline scaffold, initially identified in the first-generation G9a/GLP inhibitor BIX01294.[1][8] While potent, BIX01294 suffered from poor cellular activity and a low therapeutic window.[1][9] Through systematic optimization of physicochemical properties to enhance cell permeability while maintaining high in vitro potency, this compound was developed as a superior chemical probe.[1][9] It is a potent, cell-penetrant inhibitor with a significantly improved toxicity profile, making it a valuable tool for studying the biological functions of G9a and GLP.[1][2]
Quantitative Analysis of this compound Potency and Selectivity
This compound exhibits potent inhibitory activity against G9a and GLP with IC50 values in the low nanomolar range. Its selectivity has been extensively profiled against a broad panel of epigenetic and non-epigenetic targets.
Table 1: In Vitro Potency of this compound against G9a and GLP
| Target | IC50 (nM) | Assay Type |
| G9a | < 15 | SAHH-coupled fluorescence assay |
| GLP | 19 ± 1 | SAHH-coupled fluorescence assay |
Data sourced from Vedadi et al., 2011.[1]
Table 2: Selectivity Profile of this compound Against a Panel of Methyltransferases
| Target | IC50 (nM) | Fold Selectivity vs. G9a |
| SUV39H2 | > 10,000 | > 667 |
| SETD7 | > 10,000 | > 667 |
| SETD8 | > 10,000 | > 667 |
| PRMT3 | > 10,000 | > 667 |
| DNMT1 | > 5,000 | > 333 |
| JMJD2E | 4660 | ~311 |
Data compiled from multiple sources.[1][10][11]
Table 3: Off-Target Selectivity Profile of this compound
| Target Class | Representative Targets | Activity at 1 µM |
| Kinases | Panel of 24 kinases | < 10% inhibition |
| GPCRs | Adrenergic α1A, Adrenergic α1B, Muscarinic M2 | 90%, 69%, 64% inhibition respectively |
| Ion Channels & Transporters | Broad panel | Generally clean (<30% inhibition) |
This compound shows some activity against a few GPCRs at 1 µM, but subsequent Ki determinations revealed at least 100-fold selectivity for G9a over these off-targets.[1]
Structural Basis of this compound Binding and Selectivity
The high potency and selectivity of this compound are underpinned by its specific interactions within the substrate-binding groove of G9a and GLP, as revealed by X-ray crystallography.[1]
Mechanism of Action: Substrate Competition
Kinetic studies have demonstrated that this compound is a substrate-competitive inhibitor, acting competitively with the histone H3 peptide and non-competitively with the cofactor S-adenosyl-L-methionine (SAM).[1][9] This is consistent with the co-crystal structure showing this compound occupying the peptide-binding groove and not interacting with the SAM-binding pocket.[1]
Key Molecular Interactions
The co-crystal structure of this compound in complex with the G9a SET domain provides a detailed view of the interactions driving its potent and selective inhibition.
-
Quinazoline Core: The quinazoline scaffold of this compound occupies the substrate-binding groove.
-
Hydrogen Bonding: A critical hydrogen bond is formed between the secondary amine at the 4-position of the quinazoline ring and the side chain of Asp1083 in G9a.[1] This interaction is crucial for high-affinity binding. The importance of this bond is highlighted by the >300-fold loss of potency observed with UNC0737, the N-methylated analog of this compound, where this hydrogen bond is absent.[1][10]
-
Lysine Binding Channel: The 7-(3-pyrrolidin-1-yl-)propoxy side chain of this compound occupies the lysine-binding channel, a key feature of the substrate recognition site.[1]
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
UNC0638: A Technical Guide to its Role in Gene Silencing and Reactivation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC0638 is a potent and highly selective chemical probe that acts as a substrate-competitive inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] These enzymes are primary mediators of mono- and di-methylation of lysine 9 on histone H3 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression and gene silencing.[3][4] By inhibiting G9a and GLP, this compound leads to a global reduction in H3K9me2 levels, which can reverse the silencing of specific genes and retroviral elements.[1][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects, detailed experimental protocols for its use, and its application in studying gene regulation and potential therapeutic development.
Mechanism of Action
This compound functions by occupying the peptide-binding groove of G9a and GLP, thereby acting as a competitive inhibitor with respect to the histone H3 substrate.[1] It is non-competitive with the cofactor S-adenosyl-l-methionine (SAM).[1][6] This inhibition prevents the transfer of methyl groups from SAM to the lysine 9 residue of histone H3. The resulting decrease in H3K9me2 levels at gene promoters and other regulatory regions leads to a more open chromatin structure, facilitating the binding of transcriptional machinery and subsequent gene reactivation.[1][3]
Quantitative Data
The potency and selectivity of this compound have been characterized across biochemical and cellular assays.
Table 1: Biochemical Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary targets in cell-free enzymatic assays.
| Target | Assay Type | IC50 (nM) | Reference |
| G9a | SAHH-coupled | < 15 | [1][7][8] |
| G9a | MCE | < 10 | [1] |
| GLP (EHMT1) | SAHH-coupled | 19 | [1][7][8][9] |
Table 2: Cellular Potency of this compound
This table shows the IC50 values for the reduction of H3K9me2 levels in various cell lines, demonstrating the cell permeability and on-target activity of this compound.
| Cell Line | Assay Type | Incubation Time | IC50 (nM) | Reference |
| MDA-MB-231 | In-Cell Western | 48 h | 81 | [1][7] |
| J1 mES | - | 48 h | 138 | [1] |
| 22Rv1 | In-Cell Western | 48 h | 48 | [7] |
| PC3 | In-Cell Western | 48 h | 59 | [7] |
| A549 | Proliferation Assay | - | ~5000 | [10] |
| H1299 | Proliferation Assay | - | ~2500 | [10] |
| H1975 | Proliferation Assay | - | ~3500 | [10] |
Table 3: Selectivity Profile of this compound
This compound exhibits high selectivity for G9a/GLP over other histone methyltransferases (HMTs) and non-epigenetic targets.
| Target | Target Class | Selectivity vs. G9a | Reference |
| SET7/9, SET8, PRMT3, SUV39H2 | HMT | >10,000-fold | [7] |
| DNMT1 | DNA Methyltransferase | >5,000-fold (IC50 >100 µM) | [1][8] |
| JMJD2E | Histone Demethylase | >200-fold (IC50 ~4.5 µM) | [8] |
| Various Kinases (24) | Kinase | >1000-fold (<10% inhibition at 1 µM) | [1] |
| Various GPCRs, Ion Channels | Non-epigenetic | Generally clean (<30% inhibition at 1 µM) | [1] |
Effect on Gene Silencing and Reactivation
G9a/GLP-mediated H3K9me2 is a key signal for the recruitment of other repressive proteins and complexes, leading to chromatin compaction and stable gene silencing. By depleting this mark, this compound disrupts this repressive state.
Key Findings on Gene Reactivation:
-
Reactivation of Silenced Retroviruses: In mouse embryonic stem cells (mESCs), this compound treatment reactivated a silenced retroviral reporter gene in a concentration-dependent manner without inducing differentiation.[1][11] By day 12 of treatment, up to 75% of cells expressed the reactivated EGFP reporter.[11]
-
Endogenous Gene Reactivation: Treatment of mESCs with this compound led to the increased expression of endogenous genes known to be silenced by G9a, such as MAGEA2 and DUB1.[11]
-
Tumor Suppressor Gene Expression: In non-small cell lung cancer (NSCLC) cell lines, this compound treatment restored the expression of the tumor suppressor gene APC2 through promoter demethylation, which in turn suppressed the Wnt signaling pathway.[10][12]
-
Fetal Hemoglobin Induction: this compound has been shown to induce the expression of fetal hemoglobin (HbF) in human erythroid progenitor cells, suggesting a potential therapeutic avenue for hemoglobinopathies.[9]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound. Researchers should optimize conditions for their specific cell lines and antibodies.
In-Cell Western Assay for H3K9me2 Quantification
This method allows for the rapid, quantitative assessment of histone methylation changes in a microplate format.[1]
-
Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
Fixation and Permeabilization:
-
Remove media and wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash wells 3 times with PBS containing 0.1% Triton X-100.
-
Permeabilize cells with 100% methanol for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation:
-
Incubate wells with a primary antibody against H3K9me2, diluted in blocking buffer, overnight at 4°C.
-
For normalization, co-incubate with an antibody against total Histone H3 or use a DNA stain.
-
-
Secondary Antibody Incubation:
-
Wash wells 4 times with PBS containing 0.1% Tween-20.
-
Incubate with an appropriate IRDye-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
For normalization, include a DNA stain like DRAQ5 if not using a total histone antibody.[1]
-
-
Imaging and Analysis:
-
Wash wells 4 times as in step 6.
-
Scan the plate using an infrared imaging system (e.g., Odyssey).
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the cell number (DNA stain) or total histone signal.
-
Plot the normalized intensity against the this compound concentration to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Protocol
ChIP is used to determine if H3K9me2 levels are reduced at specific genomic loci following this compound treatment.[1][11]
-
Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat with this compound or vehicle control for the desired time.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a series of lysis buffers to isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer. Sonicate the chromatin to an average fragment size of 200-600 bp. Verify fragment size on an agarose gel.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Save a small aliquot of the lysate as the "input" control.
-
Incubate the remaining lysate overnight at 4°C with an antibody specific for H3K9me2 or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Analysis:
-
ChIP-qPCR: Use qPCR with primers specific to a target promoter region (e.g., MAGEA2) to quantify the enrichment of H3K9me2 relative to the input and IgG controls.[11]
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing for genome-wide analysis of H3K9me2 distribution.[1]
-
Western Blotting for Histone Marks
This protocol is used to visualize the global change in H3K9me2 levels in response to this compound.[1]
-
Sample Preparation: Treat cells with this compound, harvest, and prepare whole-cell lysates or histone extracts using appropriate buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control, such as total Histone H3 or β-actin.
Applications in Research and Drug Development
-
Chemical Probe: this compound serves as an invaluable tool for dissecting the biological roles of G9a and GLP in various cellular processes, including development, differentiation, and disease. Its high selectivity and well-characterized cellular activity make it superior to earlier inhibitors like BIX01294.[1][4][13]
-
Cancer Therapeutics: Overexpression of G9a is linked to several cancers.[10] By reactivating silenced tumor suppressor genes and inhibiting cell proliferation, this compound and its analogs represent a promising avenue for epigenetic cancer therapy.[10][14] For example, it has been shown to suppress tumor growth in non-small cell lung cancer xenograft models and inhibit migration in triple-negative breast cancer cells.[10][14]
-
Neuroblastoma: MYCN-amplified neuroblastoma cell lines show increased sensitivity to G9a inhibitors, including this compound, suggesting a potential therapeutic strategy for this aggressive pediatric cancer.[15]
-
Regenerative Medicine: The ability of this compound to modulate epigenetic states is relevant to the field of cellular reprogramming. However, its effects are context-dependent, as it can enhance reprogramming under basal conditions but impair it under others, highlighting the complex role of H3K9me2 in pluripotency.[16]
Conclusion
This compound is a cornerstone chemical probe for studying the epigenetic regulation mediated by the G9a and GLP methyltransferases. Its ability to potently and selectively inhibit H3K9 di-methylation provides a direct mechanism for reversing transcriptional silencing and reactivating gene expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound to explore fundamental biological questions and investigate novel therapeutic strategies targeting the epigenome.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Context-Dependent Requirement of Euchromatic Histone Methyltransferase Activity during Reprogramming to Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of UNC0638: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4][5] Due to its high potency, selectivity, and cell permeability, this compound has become an invaluable chemical probe for elucidating the biological roles of G9a and GLP in various cellular processes and disease states, including cancer.[1][4][6] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Biochemical Activity and Selectivity
This compound demonstrates high potency against G9a and GLP, with IC50 values in the low nanomolar range.[1][2][3][7] Its selectivity has been extensively profiled against a wide array of epigenetic and non-epigenetic targets, highlighting its specificity for the G9a/GLP complex.
| Target | IC50 (nM) | Assay Type | Reference |
| G9a | <15 | SAHH-coupled assay | [1][4][7] |
| GLP (EHMT1) | 19 | SAHH-coupled assay | [1][2][3][7] |
| SUV39H1 | >100,000 | Radiometric | [4] |
| SUV39H2 | >100,000 | Radiometric | [4] |
| SETD7 | >100,000 | Radiometric | [4] |
| EZH2 | >100,000 | Radiometric | [4] |
| PRMT1 | >100,000 | Radiometric | [4] |
| PRMT3 | >100,000 | Radiometric | [4] |
| DNMT1 | 107,000 | Radiometric | [4] |
| JMJD2E | 4,500 | AlphaScreen | [4] |
Table 1: Biochemical potency and selectivity of this compound.
Cellular Activity
In cellular assays, this compound effectively reduces global levels of H3K9me2 and impacts cell viability and proliferation in a cell-type-dependent manner.
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| MDA-MB-231 | In-Cell Western | H3K9me2 reduction | 81 | [1][4] |
| PC3 | In-Cell Western | H3K9me2 reduction | 59 | [4] |
| 22RV1 | In-Cell Western | H3K9me2 reduction | 48 | [4] |
| MCF7 | MTT Assay | Cell Viability | >10,000 | [4] |
| MDA-MB-231 | MTT Assay | Cell Viability | >10,000 | [4] |
| IMR90 | MTT Assay | Cell Viability | >10,000 | [4] |
| MCF7 | Clonogenicity Assay | Colony Formation | Significant reduction | [4] |
| MDA-MB-231 | Clonogenicity Assay | Colony Formation | Less effect | [4] |
Table 2: Cellular activity of this compound in various cell lines.
Signaling Pathway and Mechanism of Action
This compound acts as a substrate-competitive inhibitor, binding to the substrate peptide binding groove of G9a and GLP, thereby preventing the methylation of H3K9.[4] This inhibition leads to a global reduction in H3K9me2 levels, which in turn can lead to the reactivation of silenced genes.[4][8]
Experimental Protocols
S-adenosyl-L-homocysteine Hydrolase (SAHH)-Coupled Methyltransferase Assay
This assay biochemically quantifies the methyltransferase activity of G9a and GLP by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.
-
Enzyme Mix: Recombinant G9a or GLP enzyme in assay buffer.
-
Substrate Mix: Histone H3 (1-21) peptide and S-adenosyl-L-methionine (SAM) in assay buffer.
-
Detection Mix: SAH hydrolase (SAHH), adenosine deaminase, and a fluorescent probe (e.g., ThioGlo) in assay buffer.
-
-
Assay Procedure:
-
Add this compound or vehicle control (DMSO) to a 384-well plate.
-
Add the Enzyme Mix to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the Substrate Mix.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and initiate the detection by adding the Detection Mix.
-
Incubate for 10 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
In-Cell Western (ICW) for H3K9me2 Detection
This high-throughput immunocytochemical assay quantifies the levels of H3K9me2 within cells cultured in a microplate format.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Incubate with an IRDye-conjugated secondary antibody and a DNA stain (e.g., DRAQ5) for 1 hour at room temperature in the dark.
-
-
Image Acquisition and Analysis:
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain.
-
Normalize the H3K9me2 signal to the DNA stain signal to account for cell number.
-
Calculate IC50 values for the reduction of H3K9me2.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with media only).
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the percentage of cell viability and determine the EC50 value if applicable.
-
Western Blotting for Histone Modifications
This technique is used to detect specific histone modifications, such as H3K9me2, in cell lysates.
Methodology:
-
Histone Extraction:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
-
-
SDS-PAGE and Transfer:
-
Resuspend the histone pellet in water and determine the protein concentration.
-
Separate the histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Re-probe the membrane with an antibody against a total histone (e.g., total H3) as a loading control.
-
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.
Methodology:
-
Cell Seeding and Treatment:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired duration.
-
-
Colony Formation:
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (number of colonies formed after treatment / (number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of drug concentration.
-
Conclusion
This compound is a highly potent and selective inhibitor of the G9a and GLP histone methyltransferases. Its well-characterized in vitro profile, including its biochemical potency, selectivity, and cellular effects on H3K9 methylation and cell fate, makes it an indispensable tool for epigenetic research. The detailed protocols provided in this guide offer a robust framework for researchers to utilize this compound to investigate the roles of G9a and GLP in health and disease. As with any chemical probe, appropriate control experiments, such as the use of a structurally related inactive compound, are recommended to ensure that the observed effects are on-target.
References
- 1. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomol.com [biomol.com]
- 8. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
UNC0638: A Technical Guide to a Potent and Selective Chemical Probe for G9a/GLP Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC0638 is a potent, selective, and cell-permeable small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are critical regulators of gene expression through their catalysis of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and cellular activity. Detailed experimental protocols for key assays and comprehensive tables of quantitative data are presented to facilitate its use as a chemical probe in epigenetic research and drug discovery.
Introduction to this compound
This compound emerged from a structure-activity relationship (SAR) study of the 2,4-diamino-6,7-dimethoxyquinazoline scaffold, which was initially identified in the G9a/GLP inhibitor BIX-01294. While BIX-01294 demonstrated the potential for targeting these enzymes, its utility as a chemical probe was limited by a narrow therapeutic window, with cellular toxicity observed at concentrations close to its effective dose. This compound was developed as a superior chemical probe with a significantly improved toxicity-to-function ratio, making it a valuable tool for dissecting the biological roles of G9a and GLP in a cellular context.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Mechanism of Action
This compound is a substrate-competitive inhibitor of both G9a and GLP.[1] It binds to the histone substrate binding pocket of the enzymes, thereby preventing the methylation of H3K9. X-ray crystallography studies of G9a in complex with this compound have confirmed that it occupies the peptide binding groove and does not interact with the S-adenosylmethionine (SAM) cofactor binding pocket.[1] This competitive inhibition leads to a global reduction in cellular H3K9me2 levels, which in turn can lead to the reactivation of G9a/GLP-silenced genes.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comprehensive overview of its potency, selectivity, and cellular effects.
Table 1: In Vitro Potency of this compound Against Methyltransferases
| Target | IC50 (nM) | Assay Type | Reference |
| G9a (EHMT2) | <15 | SAHH-coupled | [1] |
| GLP (EHMT1) | 19 | SAHH-coupled | [1][3] |
| SUV39H1 | >100,000 | Radiometric | [4] |
| SUV39H2 | >100,000 | Radiometric | [5] |
| SETD7 | >100,000 | SAHH-coupled | [5] |
| SETD8 | >100,000 | SAHH-coupled | [5] |
| EZH2 | >100,000 | Radiometric | [4] |
| PRMT1 | >100,000 | Radiometric | [4] |
| PRMT3 | >100,000 | SAHH-coupled | [5] |
| DNMT1 | 107,000 | Radiometric | [4] |
Table 2: Cellular Activity and Toxicity of this compound in Various Cell Lines
| Cell Line | H3K9me2 Reduction IC50 (nM) | Cytotoxicity EC50 (µM) | Toxicity/Function Ratio | Reference |
| MDA-MB-231 | 81 | 11 | 136 | [1] |
| MCF7 | 70 | >30 | >428 | [6] |
| PC3 | 59 | 13.7 | 232 | [6] |
| 22RV1 | 48 | 4.5 | 94 | [6] |
| HCT116 | 210 | 11.8 | 56 | [6] |
| IMR90 | 238 | 4.5 | 19 | [6] |
| MOLT-16 | ~100 | ~1 | ~10 | [6] |
| HT-1080 | 300 | 0.5 (5 days) | 1.7 | [6] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Clearance | High | IV, PO, IP | [5] |
| Half-life (t1/2) | Short | IV, PO, IP | [5] |
| Volume of Distribution | High | IV, PO, IP | [5] |
| Exposure (AUC) | Low | IV, PO, IP | [5] |
Note: Due to its poor pharmacokinetic profile, this compound is not recommended for in vivo studies. A close analog, UNC0642, has been developed with improved pharmacokinetic properties for in vivo applications.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the G9a/GLP signaling pathway and a typical experimental workflow for validating this compound as a chemical probe.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for UNC0638 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a and GLP, in cell culture experiments. Detailed protocols for common assays are provided to assess the cellular effects of this compound treatment.
Introduction
This compound is a valuable chemical probe for studying the biological roles of G9a and G9a-like protein (GLP), also known as EHMT2 and EHMT1, respectively.[1][2][3][4][5] These enzymes are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][4][5] By inhibiting G9a and GLP, this compound leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and subsequent effects on various cellular processes, including cell proliferation, differentiation, and viability.[1][4][5] this compound is a substrate-competitive inhibitor, acting at the peptide binding groove of the enzymes.[1] It exhibits high potency and selectivity, with a significant window between its functional effects and cellular toxicity.[1][2]
Mechanism of Action
This compound selectively targets the histone methyltransferases G9a and GLP. This inhibition leads to a decrease in the levels of H3K9me2, a mark associated with gene silencing. The reduction of this repressive mark can lead to the reactivation of tumor suppressor genes and other genes involved in key cellular pathways.
Caption: this compound inhibits G9a/GLP, reducing H3K9me2 and reactivating silenced genes.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound across various targets and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| G9a | <15[1][6] |
| GLP (EHMT1) | 19[1][3][6] |
Table 2: Cellular Potency of this compound (H3K9me2 Reduction)
| Cell Line | Cancer Type | IC50 (nM) after 48h |
| MDA-MB-231 | Breast Cancer | 81[2] |
| MCF7 | Breast Cancer | Not explicitly stated, but clonogenicity is markedly reduced[1][4] |
| PC3 | Prostate Cancer | 59[1] |
| 22RV1 | Prostate Cancer | 48[1][3] |
| HCT116 | Colon Carcinoma | 210[3] |
| HCT116 (p53-/-) | Colon Carcinoma | 240[3] |
| IMR-90 | Normal Fibroblast | Not explicitly stated, but potent H3K9me2 reduction observed[1] |
Table 3: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Cancer Type | EC50 (µM) after 48h |
| MDA-MB-231 | Breast Cancer | >10 (functional potency and toxicity are well separated)[1] |
| 22RV1 | Prostate Cancer | 4.5[3] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
Protocol:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.[6] this compound is soluble in DMSO up to 100 mg/mL (196.18 mM).[2]
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Typical concentrations range from 80 nM (IC50) to 500 nM (2 x IC90) for observing effects on H3K9me2 levels.[1] For some applications, concentrations up to 10 µM have been used.[7]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired duration. For H3K9me2 reduction, a time course of 1 to 4 days is recommended, as the reduction is progressive.[1] A 48-hour treatment is a common starting point.[1][2]
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis as described in the following protocols.
Caption: A streamlined workflow for treating cultured cells with this compound.
Western Blot for H3K9me2 Levels
This protocol is designed to assess the primary molecular effect of this compound treatment—the reduction of global H3K9me2 levels.
Materials:
-
Treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3K9me2
-
Anti-Total Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C with gentle agitation. Dilutions should be optimized, but a starting point of 1:1000 is common.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the Total Histone H3 signal.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell viability and helps determine its cytotoxic concentration.
Materials:
-
Cells treated with a range of this compound concentrations
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed 5x10^3 cells per well in a 96-well plate and treat with various concentrations of this compound for 24-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Chromatin Immunoprecipitation (ChIP) for H3K9me2
ChIP is used to investigate the enrichment of H3K9me2 at specific genomic loci, such as the promoters of G9a-regulated genes.
Materials:
-
Treated and control cells
-
Formaldehyde (1% final concentration) for cross-linking
-
Glycine (125 mM final concentration) for quenching
-
Lysis and sonication buffers
-
Sonicator
-
Anti-H3K9me2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target and control genomic regions
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[10]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[10][11]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.[10]
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of known G9a target genes (e.g., MAGEA1) and a negative control region.[1][12] Analyze the data using the percent input method or fold enrichment over IgG.
Caption: Key steps in a Chromatin Immunoprecipitation (ChIP) experiment.
Troubleshooting
-
Low this compound activity: Ensure the compound is fully dissolved in DMSO and freshly diluted in media for each experiment. This compound is stable in DMSO at room temperature for at least 4 weeks and in cell media for at least 65 hours.[1]
-
High cytotoxicity: Determine the EC50 for your cell line using an MTT assay and use concentrations well below this for functional assays. The separation between functional potency and toxicity is a key feature of this compound.[1]
-
No change in H3K9me2: Increase the treatment duration. The reduction in H3K9me2 is progressive and may take up to 4 days for maximal effect.[1] Also, verify the activity of your anti-H3K9me2 antibody.
-
Variability in ChIP results: Optimize sonication conditions to ensure consistent chromatin fragmentation. Ensure sufficient washing steps to minimize background signal.
Concluding Remarks
This compound is a powerful tool for elucidating the roles of G9a and GLP in health and disease. The protocols provided here offer a starting point for investigating the effects of this inhibitor in various cell culture models. Careful optimization of concentrations and treatment times for each specific cell line and experimental question is crucial for obtaining robust and reproducible data.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC0638 in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC0638 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are primarily responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4][5] Inhibition of G9a and GLP by this compound leads to a global reduction in H3K9me2 levels, making it a valuable tool for studying the roles of these enzymes in various biological processes, including gene silencing, cell differentiation, and disease pathogenesis.[6] Western blotting is a key technique to verify the cellular activity of this compound by detecting the decrease in H3K9me2 levels. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in Western blot analysis.
Data Presentation: this compound Concentration and Treatment Conditions
The optimal concentration and treatment time for this compound can vary depending on the cell type and the desired level of H3K9me2 inhibition. Below is a summary of concentrations and conditions reported in the literature.
| Cell Line | Concentration | Treatment Duration | Observed Effect |
| MDA-MB-231 | 81 nM (IC50) | 48 hours | Concentration-dependent reduction of H3K9me2 levels. |
| HCT116 | 0.24 µM (IC50) | 48 hours | Reduction of H3K9me2 levels.[1] |
| MCF7 | 320 nM (IC90) | 14 days | Significant reduction in genomic regions with H3K9me2. |
| Bovine Fetal Fibroblasts | 250 nM | 96 hours | Decrease in H3K9me2 levels, with no impact on H3K9me3. |
| K562 | Not Specified | 48 hours | Reduction of H3K9me2 levels. |
Experimental Protocols
This section provides a comprehensive protocol for determining the optimal this compound concentration and performing the subsequent Western blot analysis to detect changes in H3K9me2 levels.
Part 1: Determining Optimal this compound Concentration (Dose-Response and Time-Course)
Objective: To identify the ideal concentration and incubation time of this compound that results in a significant and reproducible decrease in H3K9me2 levels without causing excessive cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Reagents and equipment for cell lysis and protein quantification (see Part 2)
-
Reagents and equipment for Western blotting (see Part 2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
This compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for a fixed period (e.g., 48 or 72 hours).
-
-
This compound Treatment (Time-Course):
-
Based on the initial dose-response experiment, select a concentration of this compound that shows a significant effect.
-
Treat cells with this concentration of this compound and the corresponding DMSO control.
-
Harvest cells at different time points (e.g., 24, 48, 72, 96 hours).
-
-
Cell Lysis and Protein Quantification:
-
At the end of the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blot Analysis:
-
Proceed with Western blot analysis as described in Part 2 to assess the levels of H3K9me2 and a loading control (e.g., total Histone H3 or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for H3K9me2 and the loading control.
-
Normalize the H3K9me2 signal to the loading control.
-
Plot the normalized H3K9me2 levels against the this compound concentration (for dose-response) or time (for time-course) to determine the optimal conditions.
-
Part 2: Western Blot Protocol for H3K9me2 Detection
1. Sample Preparation:
-
After treatment with this compound, wash cells with ice-cold PBS and aspirate.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the total protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples and a pre-stained protein ladder onto a 12-15% polyacrylamide gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used. For wet transfer, a common condition is 100 V for 60-90 minutes.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 or another loading control should be used on a separate blot or after stripping the first antibody.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Mandatory Visualization
References
- 1. embopress.org [embopress.org]
- 2. G9a/GLP inhibitor | G9a/GLP activator | G9a/GLP Inhibition [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for UNC0638 Treatment in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC0638, a potent and selective inhibitor of G9a and GLP histone methyltransferases, in Chromatin Immunoprecipitation sequencing (ChIP-seq) workflows. The primary application of this compound in this context is to investigate the genomic loci dependent on G9a/GLP-mediated H3K9 dimethylation (H3K9me2).
Introduction
This compound is a chemical probe that selectively inhibits the enzymatic activity of G9a (also known as EHMT2) and GLP (EHMT1), which are the primary enzymes responsible for H3K9me2 in cells.[1][2][3] This inhibition leads to a global reduction of H3K9me2 levels, a histone mark generally associated with transcriptional repression.[1][2] By treating cells with this compound prior to performing ChIP-seq for H3K9me2, researchers can identify genomic regions where this mark is dynamically regulated by G9a/GLP activity. These notes offer detailed protocols and data to guide experimental design.
Data Presentation: this compound Treatment Conditions and Effects
The following table summarizes quantitative data from studies using this compound to modulate H3K9me2 levels. These parameters can serve as a starting point for optimizing treatment conditions in your specific cell line of interest.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on H3K9me2 | Reference |
| MDA-MB-231 | 81 ± 9 nM (IC50) | 48 hours | Concentration-dependent reduction in H3K9me2 levels. | [1] |
| MDA-MB-231 | 250 nM, 500 nM | Up to 4 days | Gradual decrease in H3K9me2 levels, reaching near-maximal reduction by day 4. | [1] |
| MCF7 | 320 nM (IC90) | 14 days | Significant reduction in the number of genomic regions containing H3K9me2 as determined by ChIP-chip.[1][4] | [1][4] |
| mES cells | Concentration-dependent | 10 days | Induced DNA hypomethylation at specific promoters, suggesting a link between H3K9me2 loss and changes in DNA methylation. | [1] |
| Ovine Foetal Fibroblasts | Concentration-dependent | Not specified | Efficiently reduced H3K9me2 levels in a concentration-dependent manner. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general workflow for a ChIP-seq experiment incorporating this compound treatment.
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation.
Caption: Workflow for this compound treatment followed by ChIP-seq analysis.
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol describes the treatment of adherent cells with this compound prior to harvesting for a ChIP-seq experiment.
Materials:
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium appropriate for your cell line
-
Adherent cells cultured in appropriate vessels (e.g., 15 cm plates)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the end of the treatment period. The total number of cells required will depend on the target protein, with histone modifications generally requiring fewer cells (e.g., 1-5 million) than transcription factors.[8]
-
Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock in complete culture medium to the desired final concentration (e.g., 100 nM to 500 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated samples.
-
Treatment Incubation:
-
Aspirate the old medium from the cells.
-
Add the prepared this compound-containing medium to the treatment plates and the DMSO-vehicle medium to the control plates.
-
Incubate the cells for the desired duration. Based on published data, a treatment time of 48 hours to 4 days is sufficient to observe a significant reduction in global H3K9me2 levels.[1] For studies investigating long-term effects, durations of up to 14 days have been reported.[1]
-
-
Monitoring: Monitor the cells daily for any signs of toxicity or changes in morphology. The functional potency of this compound is reported to be well-separated from its toxicity.[1][2]
-
Harvesting: After the treatment period, proceed immediately to the cell harvesting and cross-linking steps outlined in the ChIP-seq protocol below.
Protocol 2: Chromatin Immunoprecipitation sequencing (ChIP-seq)
This is a generalized protocol for ChIP-seq and should be optimized for your specific cell type and antibody.
Materials:
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and sonication buffers[8]
-
ChIP-validated anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Wash cells once with PBS.
-
Add fresh medium containing 1% formaldehyde to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. The timing is crucial and may require optimization.[9][10]
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and pellet by centrifugation.
-
Lyse the cells according to a standard ChIP lysis protocol to isolate the nuclei.
-
-
Chromatin Shearing:
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K9me2 antibody. An input control sample (without antibody) should be processed in parallel.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours.
-
-
Washes:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a spin column kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries according to the manufacturer's instructions.
-
Perform high-throughput sequencing. The ENCODE consortium recommends a minimum sequencing depth of 20 million reads for broad histone marks like H3K9me3, which can be a useful guideline for H3K9me2.[12]
-
Concluding Remarks
The use of this compound provides a powerful method to probe the function of G9a/GLP and the role of H3K9me2 in gene regulation. The optimal treatment duration and concentration will vary between cell types and experimental goals. It is recommended to perform initial dose-response and time-course experiments, assessing global H3K9me2 levels by Western blot, before committing to a full ChIP-seq study. Adherence to established ChIP-seq guidelines, such as those from the ENCODE project, is crucial for generating high-quality, reproducible data.[13][14]
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the histone methyltransferase inhibitor this compound on histone H3K9 dimethylation of cultured ovine somatic cells and development of resulting early cloned embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, G9 and GLP histone methyltransferase inhibitor (CAS 1255580-76-7) | Abcam [abcam.com]
- 8. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. trepo.tuni.fi [trepo.tuni.fi]
- 12. Histone ChIP-seq Data Standards and Processing Pipeline (ENCODE 4) – ENCODE [encodeproject.org]
- 13. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Application Notes and Protocols: UNC0638 in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders TNBC difficult to treat with targeted therapies, leading to a poor prognosis. Epigenetic modifications, such as histone methylation, have emerged as critical regulators of gene expression in cancer. The histone methyltransferase G9a (also known as EHMT2) is frequently overexpressed in various cancers and is associated with tumor progression and metastasis. UNC0638 is a potent and specific small molecule inhibitor of G9a and the related G9a-like protein (GLP).[1][2] This document provides detailed application notes and protocols for the use of this compound in TNBC cell lines, focusing on its anti-migratory and anti-invasive properties through the inhibition of the epithelial-mesenchymal transition (EMT).
Mechanism of Action
This compound selectively inhibits the enzymatic activity of G9a and GLP, histone methyltransferases responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][3] In TNBC, G9a-mediated H3K9 methylation is implicated in the transcriptional repression of epithelial markers, most notably E-cadherin. By inhibiting G9a, this compound leads to a decrease in global H3K9me2 levels, which in turn derepresses the E-cadherin promoter, leading to its re-expression.[4] The restoration of E-cadherin, a key component of adherens junctions, results in the suppression of the EMT program. This is characterized by the downregulation of mesenchymal markers such as Vimentin, Snail, and Slug.[4][5] The net effect is a reduction in the migratory and invasive potential of TNBC cells.[4][6]
This compound signaling pathway in TNBC.
Data Presentation
Table 1: Effect of this compound on the Viability of TNBC Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cell Viability (vs. DMSO control) | Reference |
| MDA-MB-231 | 0.5 | 24 | Not significantly affected | [4] |
| 1.0 | 24 | Not significantly affected | [4] | |
| 2.0 | 24 | Not significantly affected | [4] | |
| 4.0 | 24 | Not significantly affected | [4] | |
| 8.0 | 24 | ~80% | [4] | |
| BT-549 | 0.5 | 24 | Not significantly affected | [4] |
| 1.0 | 24 | Not significantly affected | [4] | |
| 2.0 | 24 | Not significantly affected | [4] | |
| 4.0 | 24 | Not significantly affected | [4] | |
| 8.0 | 24 | ~85% | [4] |
Table 2: Effect of this compound on Migration and Invasion of TNBC Cell Lines
| Cell Line | Assay | Concentration (µM) | Treatment Duration (h) | Observed Effect | Reference |
| MDA-MB-231 | Transwell Migration | 0.5 | 24 | Significant dose-dependent reduction in migrated cells | [4][5] |
| 1.0 | 24 | Significant dose-dependent reduction in migrated cells | [4][5] | ||
| Transwell Invasion | 0.5 | 24 | Significant dose-dependent reduction in invaded cells | [4][5] | |
| 1.0 | 24 | Significant dose-dependent reduction in invaded cells | [4][5] | ||
| Wound Healing | 0.5 | 24 | Significant dose-dependent inhibition of wound closure | [4][5] | |
| 1.0 | 24 | Significant dose-dependent inhibition of wound closure | [4][5] | ||
| BT-549 | Transwell Migration | 0.5 | 24 | Significant dose-dependent reduction in migrated cells | [4][5] |
| 1.0 | 24 | Significant dose-dependent reduction in migrated cells | [4][5] | ||
| Transwell Invasion | 0.5 | 24 | Significant dose-dependent reduction in invaded cells | [4][5] | |
| 1.0 | 24 | Significant dose-dependent reduction in invaded cells | [4][5] | ||
| Wound Healing | 0.5 | 24 | Significant dose-dependent inhibition of wound closure | [4][5] | |
| 1.0 | 24 | Significant dose-dependent inhibition of wound closure | [4][5] |
Table 3: Effect of this compound on EMT Marker Expression in TNBC Cell Lines
| Cell Line | Protein | Concentration (µM) | Treatment Duration (h) | Change in Expression | Reference |
| MDA-MB-231 | E-cadherin | 0.5, 1.0 | 24 | Dose-dependent upregulation | [4][5] |
| Vimentin | 0.5, 1.0 | 24 | Dose-dependent downregulation | [4][5] | |
| Snail | 0.5, 1.0 | 24 | Dose-dependent downregulation | [5] | |
| Slug | 0.5, 1.0 | 24 | Dose-dependent downregulation | [5] | |
| BT-549 | E-cadherin | 0.5, 1.0 | 24 | Dose-dependent upregulation | [4][5] |
| Vimentin | 0.5, 1.0 | 24 | Dose-dependent downregulation | [4][5] | |
| Snail | 0.5, 1.0 | 24 | Dose-dependent downregulation | [5] | |
| Slug | 0.5, 1.0 | 24 | Dose-dependent downregulation | [5] |
Experimental Protocols
Overview of key experimental workflows.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 to 8 µM) and a vehicle control (DMSO) for 24 hours.[4]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive capacity of TNBC cells.
Materials:
-
TNBC cell lines
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
For the invasion assay, coat the transwell inserts with Matrigel and incubate for 30 minutes at 37°C to allow for gelling. For the migration assay, use uncoated inserts.
-
Pre-treat TNBC cells with this compound (e.g., 0.5 and 1.0 µM) or DMSO for 24 hours.[4]
-
Resuspend the treated cells in serum-free medium and seed 2 x 10⁴ cells into the upper chamber of the transwell inserts.[4]
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes and wash with water.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This protocol provides a method for analyzing collective cell migration.
Materials:
-
TNBC cell lines
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound (e.g., 0.5 and 1.0 µM) or DMSO.[4][5]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Western Blotting
This protocol is for analyzing the expression of EMT-related proteins following this compound treatment.
Materials:
-
TNBC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-Snail, anti-Slug, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat TNBC cells with this compound (e.g., 0.5 and 1.0 µM) or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound effectively inhibits the migration and invasion of TNBC cell lines in vitro at non-cytotoxic concentrations.[4] Its mechanism of action involves the epigenetic reprogramming of cancer cells through the inhibition of G9a/GLP, leading to the reversal of the EMT phenotype. These findings suggest that targeting the G9a/GLP complex with inhibitors like this compound could be a promising therapeutic strategy for TNBC. The protocols provided herein offer a framework for further investigation into the anti-cancer effects of this compound and other epigenetic modulators in TNBC.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. This compound, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: UNC0638 in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1), in the context of neuroblastoma (NB) research. Particular focus is given to its application in MYCN-amplified neuroblastoma, a high-risk subtype of this pediatric cancer.
Introduction
Neuroblastoma is a pediatric solid tumor characterized by significant epigenetic deregulation.[1] The histone methyltransferase G9a is frequently overexpressed in MYCN-amplified neuroblastoma and is associated with a poor prognosis.[1][2] this compound is a second-generation, substrate-competitive small molecule inhibitor of G9a and GLP.[1][3] It offers high potency and selectivity, making it a valuable chemical probe for investigating the role of these enzymes in cancer biology and a potential therapeutic agent.[1][4]
Mechanism of Action in Neuroblastoma
This compound functions by competitively inhibiting the SET domain of G9a and GLP, preventing the transfer of methyl groups from the S-adenosyl-methionine (SAM) cofactor.[1] This leads to a global reduction in histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression.[1][5]
In the context of MYCN-amplified neuroblastoma, the inhibition of G9a by this compound has been shown to induce a synthetic lethal effect.[1][2] While G9a inhibition inhibits cell growth in all neuroblastoma cell lines, it specifically triggers apoptosis in cells with MYCN amplification.[1][2] This is achieved, in part, through the reactivation of tumor suppressor genes that are epigenetically silenced by G9a.[1][6]
Signaling Pathway of this compound in MYCN-Amplified Neuroblastoma
Caption: this compound inhibits G9a/GLP, leading to apoptosis in MYCN-amplified neuroblastoma.
Quantitative Data
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of MYCN-amplified (MNA) and non-MYCN-amplified (non-MNA) neuroblastoma cell lines after 72 hours of treatment. MNA cell lines consistently show greater sensitivity to this compound.[1]
| Cell Line | MYCN Status | Average IC50 (μM) |
| Kelly | Amplified | 8.3 (Average for MNA lines)[1] |
| IMR-32 | Amplified | |
| LAN-1 | Amplified | |
| SK-N-BE(2) | Amplified | |
| NB69 | Amplified | |
| NGP | Amplified | |
| SH-SY5Y | Non-Amplified | 19 (Average for non-MNA lines)[1] |
| SK-N-AS | Non-Amplified | |
| CHP-212 | Non-Amplified | |
| GI-M-EN | Non-Amplified | |
| LAN-6 | Non-Amplified | |
| SK-N-FI | Non-Amplified | |
| SHEP | Non-Amplified |
Note: Specific IC50 values for each cell line can be found in the source publication.[1]
Table 2: Effect of this compound on Cell Death in MYCN-Amplified Neuroblastoma Cell Lines
Treatment with this compound (5-10 µM for 72 hours) significantly increased the percentage of dead cells in MYCN-amplified neuroblastoma cell lines.[1]
| Cell Line | Treatment | % Dead Cells (Mean ± SEM) |
| Kelly | Control | ~5% |
| This compound | ~25% *** | |
| IMR-32 | Control | ~2% |
| This compound | ~15% *** | |
| LAN-1 | Control | ~3% |
| This compound | ~18% *** |
**p < 0.01, n = 3.[1]
Experimental Protocols
Experimental Workflow: Cell Viability and Apoptosis Assessment
Caption: Workflow for assessing the effects of this compound on neuroblastoma cells.
Protocol 1: Cell Culture of Neuroblastoma Cell Lines
This protocol is a general guideline for the culture of common neuroblastoma cell lines such as Kelly, IMR-32, and LAN-1.
Materials:
-
Neuroblastoma cell lines (e.g., Kelly, IMR-32, LAN-1)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (RPMI-1640 or DMEM/F12) with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.[8]
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.
Protocol 2: MTT Assay for Cell Viability
This protocol is for determining cell viability and the IC50 of this compound.
Materials:
-
Neuroblastoma cells
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[10] Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: After incubation, purple formazan crystals will be visible. Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Incubate the plate overnight in the dark at room temperature on an orbital shaker to ensure complete dissolution of the formazan crystals.[4] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Protocol 3: Trypan Blue Exclusion Assay for Cell Counting and Viability
This protocol is for quantifying the percentage of dead cells after this compound treatment.
Materials:
-
Treated and control neuroblastoma cells
-
Trypan Blue solution (0.4%)[11]
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge the cell suspension at 100 x g for 5 minutes.[2]
-
Cell Resuspension: Discard the supernatant and resuspend the cell pellet in 1 mL of serum-free medium or PBS.[12]
-
Staining: In a new tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[11]
-
Incubation: Incubate the mixture at room temperature for 3-5 minutes.[2]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation:
-
Total cells/mL = (Total cells counted / 4) x dilution factor (2) x 10^4
-
% Viable cells = (Number of viable cells / Total number of cells) x 100
-
% Dead cells = 100 - % Viable cells
-
Protocol 4: Western Blotting for Apoptosis Markers
This protocol is for detecting the expression of cleaved PARP and cleaved caspase-3, key markers of apoptosis.
Materials:
-
Treated and control neuroblastoma cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved PARP
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates apoptosis.[13][14]
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Trypan blue exclusion test of cell viability. | Semantic Scholar [semanticscholar.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. biontex.com [biontex.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay [protocols.io]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. youtube.com [youtube.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0638 Administration in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), in the context of non-small cell lung cancer (NSCLC) research. This document includes summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows.
Introduction
This compound is a valuable chemical probe for investigating the biological roles of G9a and GLP in cancer biology.[1] In NSCLC, G9a is frequently overexpressed and its inhibition has been shown to suppress tumor growth, reduce cell proliferation, and inhibit invasion and migration.[2] The primary mechanism of action of this compound is the inhibition of H3K9 dimethylation, a key epigenetic mark associated with transcriptional repression.[3] This leads to the reactivation of tumor suppressor genes and the modulation of critical signaling pathways, such as the Wnt/β-catenin pathway.
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | p53 Status | KRAS Status | EGFR Status | This compound IC50 (µM) | Reference |
| A549 | Wild-type | Mutated | Wild-type | ~5.0 | |
| H1299 | Null | Mutated | Wild-type | ~2.5 | |
| H1975 | Mutated | Wild-type | Mutated | ~3.5 |
In Vivo Administration of this compound
| Parameter | Details | Reference |
| Animal Model | NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice | |
| Xenograft Model | Subcutaneous injection of H1299 cells | |
| Drug | This compound | |
| Dosage | 10 mg/kg | |
| Administration Route | Continuous infusion via mini-osmotic pump | |
| Treatment Duration | 28 days (treatment initiated 10 days post-implantation) | |
| Observed Effect | Significant suppression of xenograft tumor growth |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation in NSCLC.
Experimental Protocols
NSCLC Cell Culture
Objective: To maintain and propagate NSCLC cell lines for subsequent experiments.
Materials:
-
NSCLC cell lines (e.g., A549, H1299, H1975)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture NSCLC cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the proliferation of NSCLC cells.
Materials:
-
NSCLC cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed NSCLC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the protein expression levels of G9a, H3K9me2, and components of the Wnt signaling pathway.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-G9a, anti-H3K9me2, anti-β-catenin, anti-APC2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an NSCLC xenograft model.
Materials:
-
NSG mice
-
H1299 cells
-
Matrigel
-
This compound
-
ALZET® mini-osmotic pumps
-
Surgical tools
-
Anesthesia
Protocol:
-
Subcutaneously inject a suspension of H1299 cells and Matrigel into the flanks of NSG mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Surgically implant ALZET® mini-osmotic pumps filled with this compound solution (to deliver 10 mg/kg/day) subcutaneously on the dorsal side of the mice. Implant placebo pumps in the control group.
-
Measure tumor volume with calipers every 3-4 days for 28 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Matrigel Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of NSCLC cells.
Materials:
-
NSCLC cells
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed NSCLC cells in the upper chamber in serum-free medium containing this compound or vehicle.
-
Fill the lower chamber with complete medium containing FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope.
Conclusion
This compound serves as a critical tool for elucidating the role of G9a/GLP-mediated histone methylation in NSCLC pathogenesis. The provided data and protocols offer a framework for designing and executing experiments to further investigate the therapeutic potential of targeting this epigenetic pathway in non-small cell lung cancer. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
Application Notes and Protocols for UNC0638-Induced Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a and GLP, to induce apoptosis in cancer cell lines in vitro. The provided information is intended to guide researchers in designing and executing experiments to investigate the apoptotic effects of this compound.
This compound functions by inhibiting the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic modification associated with transcriptional repression.[1][2] By reducing H3K9me2 levels, this compound can lead to the reactivation of silenced tumor suppressor genes, ultimately triggering programmed cell death.[1][2] Mechanistic studies have shown that this compound-induced apoptosis can be associated with the inactivation of the mTOR/4EBP1 pathway and a reduction in c-MYC levels.[3][4]
Data Presentation: this compound Dosage for Apoptosis Induction
The effective concentration of this compound for inducing apoptosis varies depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values and effective concentrations from various studies.
| Cell Line | Assay Type | Concentration/IC50 | Treatment Duration | Reference |
| Multiple Myeloma (MM) Cell Lines (Panel of 10) | Cell Viability (CellTiter-Glo) | IC50: 2.71 - 7.4 µM | 4 days | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | H3K9me2 Reduction (In-Cell Western) | IC50: 81 ± 9 nM | 48 hours | [2] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (MTT) | No significant effect at 0.5 - 4 µM | 24 hours | [5] |
| BT-549 (Triple-Negative Breast Cancer) | Cell Viability (MTT) | No significant effect at 0.5 - 4 µM | 24 hours | [5] |
| PANC-1 (Pancreatic Adenocarcinoma) | Caspase Activity | Effective at > EC50 | 72 hours | [1] |
| CWR22R (Prostate Cancer) | H3K9me2 Reduction (In-Cell Western) | IC50: 0.048 µM | 48 hours | [6] |
| CWR22R (Prostate Cancer) | Cytotoxicity (MTT) | EC50: 4.5 µM | 48 hours | [6] |
| HCT-116 (Colon Cancer) | H3K9me2 Reduction (In-Cell Western) | IC50: 0.21 µM | 48 hours | [6] |
Note: It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration of this compound for apoptosis induction.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for cell culture and treatment with this compound. Specific conditions should be optimized for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (MedChemExpress or other reputable supplier)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO2)
-
Multi-well plates (e.g., 6-well, 96-well)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate multi-well plates at a predetermined density. For example, 5x10³ cells per well for a 96-well plate for a viability assay.[5]
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the various concentrations of this compound or the vehicle control (DMSO) to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following this compound treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Apoptotic cells will be Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis/necrosis).
-
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins. β-actin or GAPDH are commonly used as loading controls.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits G9a/GLP, leading to apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for this compound apoptosis experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC0638 Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1).[1][2][3][4][5] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2][6] Inhibition of G9a and GLP by this compound leads to a global reduction in H3K9me2 levels, reactivating silenced genes and impacting cell growth and survival, making it a valuable tool for cancer research and epigenetic studies.[4][5][7] This document provides detailed information on the stability of this compound in common cell culture media and protocols for its use and analysis.
Stability of this compound
This compound exhibits high stability under typical cell culture conditions, making it an ideal chemical probe for in vitro studies.[7]
Summary of Stability Data
| Condition | Duration | Stability | Analytical Method | Reference |
| 10 mM in DMSO:H₂O (90:10) | 4 weeks | Stable, no degradation products observed | ¹H NMR, LC-MS | [7] |
| In cell culture media with or without cells (MCF7, U2OS, H1299) | 65 hours | Stable, no degradation products observed | LC-MS | [7] |
Note: While this compound is highly stable for in vitro assays, it has been shown to have high clearance and a short half-life in vivo, making it less suitable for animal studies.[7][8]
Signaling Pathway
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by LC-MS
This protocol outlines a general method to confirm the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with FBS as required
-
HPLC-grade water, acetonitrile, and formic acid
-
LC-MS system (e.g., Agilent, Waters)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to a final concentration of 1 µM. Include a control sample of medium with DMSO vehicle.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Prepare samples for LC-MS analysis. This may involve protein precipitation with acetonitrile followed by centrifugation.
-
Analyze the supernatant by LC-MS.
LC-MS Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute this compound (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Positive ion mode, monitoring for the m/z of this compound.
Data Analysis: Compare the peak area of this compound at each time point to the 0-hour time point to determine the percentage of the compound remaining.
Protocol 2: In-Cell Western Assay to Measure H3K9me2 Levels
This protocol is for quantifying the effect of this compound on cellular H3K9me2 levels.[7][9][10]
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
96-well plate
-
This compound
-
Primary antibody against H3K9me2
-
Primary antibody for normalization (e.g., total Histone H3)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
DNA stain for normalization (e.g., DRAQ5™)
-
Fixation and permeabilization buffers
-
Blocking buffer
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 24-48 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
If not using a total protein normalization antibody, stain with a DNA dye.
-
Scan the plate using an infrared imaging system.
Data Analysis: Quantify the fluorescence intensity for H3K9me2 and normalize it to the intensity of the normalization control (total H3 or DNA stain). Plot the normalized intensity against the this compound concentration to determine the IC₅₀.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on cell proliferation and survival.[11][12][13]
Materials:
-
Cells of interest (e.g., MCF7)
-
6-well plates
-
This compound
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach, then treat with this compound at various concentrations.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution like methanol or paraformaldehyde.
-
Stain the colonies with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of colonies (typically >50 cells) in each well.
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.
Experimental Workflow
Conclusion
This compound is a stable and reliable tool for the in vitro investigation of G9a/GLP methyltransferase function. The provided protocols offer a starting point for researchers to incorporate this potent inhibitor into their studies on epigenetics and drug discovery. It is always recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. embopress.org [embopress.org]
- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. embopress.org [embopress.org]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
UNC0638 off-target effects in mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a and GLP, in mammalian cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity or Unexpected Cell Death | Off-target effects: this compound can exhibit off-target activity at higher concentrations, particularly against GPCRs.[1] It has been shown to inhibit muscarinic M2, adrenergic α1A, and adrenergic α1B receptors at 1 μM.[1] Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Use the lowest effective concentration of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for H3K9me2 reduction without significant toxicity.[1] For most cell lines, concentrations below 500 nM are suggested to be primarily due to G9a/GLP inhibition.[1] Ensure the final solvent concentration is not toxic to your specific cell line (typically ≤ 0.1% DMSO). |
| Lack of Expected Phenotype (e.g., no change in cell proliferation) | Cell-type specific effects: The consequences of G9a/GLP inhibition can be highly cell-type dependent. For example, this compound reduced the clonogenicity of MCF7 cells but had less effect on MDA-MB-231 cells.[1][2] Insufficient incubation time: The half-life of the H3K9me2 mark is approximately one day, so longer incubation times may be necessary to observe significant changes.[1] Compound instability: Although generally stable, improper storage or handling could lead to degradation. | Confirm target engagement by measuring the reduction in global H3K9me2 levels via Western blot or In-Cell Western.[1] Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended.[1][3] Store this compound as a solid at -20°C under desiccating conditions. Prepare fresh working solutions from a DMSO stock. |
| Inconsistent or Irreproducible Results | Variability in experimental conditions: Cell passage number, confluency, and media composition can all influence the cellular response to this compound. Use of a non-ideal negative control: A proper negative control is crucial for interpreting results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. Use UNC0737, an inactive analog of this compound, as a negative control to account for any potential off-target effects of the chemical scaffold.[1] |
| Discrepancy with Published Data | Different experimental protocols: Variations in assay methods, reagents (e.g., antibodies), or cell lines can lead to different outcomes. For instance, some studies have noted that other G9a/GLP inhibitors, like A-366, do not reproduce the anti-proliferative effects of this compound in certain cell lines, suggesting potential off-target effects of this compound are responsible for these phenotypes.[2][4] | Carefully review and compare your experimental protocol with the published literature. Pay close attention to details such as incubation times, concentrations, and cell lines used. Consider using a secondary, structurally distinct G9a/GLP inhibitor (e.g., A-366) to confirm that the observed phenotype is due to on-target inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the protein lysine methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][5][6] It acts as a substrate-competitive inhibitor, occupying the peptide binding groove of the enzymes and preventing the methylation of substrates like Histone H3 at lysine 9 (H3K9).[1] This leads to a global reduction of H3K9 mono- and di-methylation (H3K9me1 and H3K9me2).[1][7]
Q2: What are the recommended working concentrations for this compound in cell culture?
A2: The optimal concentration is cell-line dependent. However, a good starting point is between 50 nM and 500 nM.[1] The IC50 for H3K9me2 reduction in MDA-MB-231 cells is approximately 81 nM after 48 hours of exposure.[8] It is highly recommended to perform a dose-response experiment to determine the lowest concentration that gives the desired on-target effect (reduction of H3K9me2) with minimal cytotoxicity.[1]
Q3: How selective is this compound?
A3: this compound has excellent selectivity for G9a and GLP over a wide range of other histone methyltransferases, including SUV39H1, SUV39H2, EZH2, SETD7, MLL, SMYD3, DOT1L, and SETD8.[1][9] It is also highly selective against protein arginine methyltransferases (PRMT1, PRMT3) and DNA methyltransferases (DNMTs).[1][9] However, at concentrations of 1 µM, some off-target activity against adrenergic (α1A, α1B) and muscarinic (M2) G-protein coupled receptors has been observed.[1] It shows minimal inhibition against a panel of 24 kinases at 1 µM.[1]
Q4: How stable is this compound in cell culture medium?
A4: this compound is stable in cell culture media for at least 65 hours.[1]
Q5: What is a suitable negative control for this compound experiments?
A5: The structurally similar but inactive analog, UNC0737, is the recommended negative control for this compound experiments.[1] UNC0737 shares the same chemical scaffold but has significantly reduced activity against G9a and GLP, allowing researchers to control for potential off-target effects of the quinazoline core structure.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against G9a and GLP
| Target | IC50 (nM) |
| G9a | <15 |
| GLP | 19 ± 1 |
| Data from fluorescence-based SAHH-coupled assay.[1] |
Table 2: Selectivity of this compound Against Other Methyltransferases
| Target | Activity |
| SUV39H1, SUV39H2 | Inactive |
| EZH2 | Inactive |
| SETD7, MLL, SMYD3 | Inactive |
| DOT1L | Inactive |
| SETD8 | Inactive |
| PRMT1, PRMT3 | Inactive |
| DNMT1 | IC50 > 100 µM |
| This compound is highly selective for G9a/GLP over other histone and protein methyltransferases.[1][9] |
Table 3: Off-Target Activity of this compound at 1 µM
| Target | % Inhibition at 1 µM |
| Muscarinic M2 Receptor | 64% |
| Adrenergic α1A Receptor | 90% |
| Adrenergic α1B Receptor | 69% |
| Panel of 24 Kinases | <10% |
| Data from Ricerca Selectivity Panel and kinase screening.[1] |
Key Experimental Protocols
In-Cell Western for H3K9me2 Quantification
This protocol allows for the quantification of global H3K9me2 levels in cells treated with this compound.
Materials:
-
96-well plate
-
Mammalian cells of interest
-
This compound and UNC0737 (negative control)
-
Formaldehyde (3.7%)
-
Triton X-100 (0.1%) in PBS
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS)
-
Primary antibody against H3K9me2 (e.g., Abcam ab1220)
-
Primary antibody for normalization (e.g., anti-Histone H3)
-
DRAQ5 or other DNA stain for cell number normalization
-
IRDye-conjugated secondary antibodies
-
PBS (Phosphate Buffered Saline)
-
Odyssey Imaging System or similar infrared imager
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and UNC0737 as a negative control) for the desired duration (e.g., 48 hours).
-
Remove the media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with primary antibodies (anti-H3K9me2 and normalization antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate IRDye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
If using a DNA stain for normalization, incubate with the stain according to the manufacturer's instructions.
-
Scan the plate using an Odyssey Imaging System.
-
Quantify the fluorescence intensity for H3K9me2 and the normalization control. Normalize the H3K9me2 signal to the normalization control signal.
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
96-well plate
-
Mammalian cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include untreated and solvent-only controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
UNC0638 Technical Support Center: Troubleshooting Precipitation in Media
Welcome to the technical support center for UNC0638. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a specific focus on preventing and troubleshooting precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective chemical probe that acts as an inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases.[1][2][3] Its mechanism of action is competitive with the histone substrate, meaning it binds to the enzyme's active site and prevents the methylation of histone H3 at lysine 9 (H3K9). This inhibition of H3K9 methylation can lead to changes in gene expression and cellular processes.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO to minimize moisture absorption, which can reduce solubility.[1][4] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q3: At what concentration is this compound typically used in cell culture experiments?
A3: The effective concentration of this compound in cell culture can vary depending on the cell line and the desired biological endpoint. However, most studies report using this compound in the nanomolar to low micromolar range. For example, IC50 values for the reduction of H3K9me2 levels are often in the range of 48 nM to 238 nM in various cancer cell lines.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: I observe a precipitate in my cell culture media after adding this compound.
This can manifest as visible particles, cloudiness, or a film on the surface of the culture vessel.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. Direct dilution of a highly concentrated DMSO stock into the media can cause the compound to crash out of solution. | Perform serial dilutions. Instead of adding the concentrated DMSO stock directly to your media, first, perform an intermediate dilution in DMSO or a small volume of media. Then, add this intermediate dilution to the final volume of media. This gradual decrease in solvent polarity can help keep the compound in solution.[4] |
| High Final Concentration | The desired final concentration of this compound in the media may exceed its solubility limit in that specific medium. | Optimize the working concentration. Determine the lowest effective concentration of this compound for your experiment through a dose-response curve. Using a lower, effective concentration will reduce the risk of precipitation. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high concentrations in the final culture media can be toxic to cells and can also influence the solubility of media components. | Maintain a low final DMSO concentration. Aim for a final DMSO concentration of 0.1% or less in your cell culture media. Most cell lines can tolerate this concentration without significant toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[4] |
| Media Composition and Temperature | The presence of salts, proteins (especially in serum), and other components in the media can affect the solubility of small molecules. Temperature changes can also lead to precipitation. | Pre-warm the media. Ensure your cell culture media is at 37°C before adding the this compound solution. Mix thoroughly but gently. After adding this compound, gently swirl the flask or plate to ensure even distribution without causing excessive foaming, which can denature proteins. |
| Improper Stock Solution Handling | If the DMSO stock solution is not fully dissolved or has been stored improperly (e.g., absorbed water), it can lead to precipitation upon dilution. | Ensure complete dissolution of the stock. Before use, visually inspect your DMSO stock to ensure there are no visible crystals. If necessary, gently warm the vial to 37°C to aid dissolution. Use fresh, high-quality DMSO. Use anhydrous DMSO to prepare your stock solutions to avoid introducing water, which can decrease the solubility of hydrophobic compounds.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube until the this compound is completely dissolved. A brief warming to 37°C can aid dissolution. e. Visually inspect the solution to ensure there are no particulates. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed cell culture media (e.g., DMEM with 10% FBS), sterile tubes.
-
Procedure (Example for a final concentration of 1 µM): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Step 1: Intermediate Dilution. Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM stock into 198 µL of pre-warmed media in a sterile tube. Mix well by gentle pipetting. c. Step 2: Final Dilution. Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed media in your culture vessel (for a final volume of 1 mL). d. Gently swirl the culture vessel to ensure even mixing. e. The final DMSO concentration in this example will be 0.01%.
Data Presentation
Table 1: this compound Solubility and Recommended Concentrations
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 100 mg/mL | [1] |
| Recommended Stock Concentration | 10 mM | General Practice |
| Typical Working Concentration Range | 50 nM - 1 µM | [6] |
| Recommended Final DMSO Concentration | ≤ 0.1% | [4] |
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: The inhibitory effect of this compound on the G9a/GLP signaling pathway.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. This compound, G9 and GLP histone methyltransferase inhibitor (CAS 1255580-76-7) | Abcam [abcam.com]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
UNC0638 Cytotoxicity Assessment: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical support for assessing the cytotoxicity of UNC0638 in primary cells. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] Its primary mechanism involves competitively binding to the substrate-binding groove of these enzymes, which normally dimethylates histone H3 at lysine 9 (H3K9me2).[3] This inhibition leads to a global reduction in H3K9me2 levels, a mark associated with transcriptional repression.[3][4] By blocking G9a/GLP, this compound can reactivate the expression of silenced genes.[3][4]
Q2: Is this compound expected to be cytotoxic to primary cells?
The cytotoxicity of this compound is context-dependent. It was developed as a chemical probe with a good separation between its functional potency (inhibition of H3K9me2) and its toxicity in many cell lines.[1][4][5] However, at higher concentrations or with prolonged exposure, this compound can induce apoptosis, reduce cell proliferation, and decrease clonogenicity.[5][6][7] Primary cells can be more sensitive than immortalized cancer cell lines, so it is crucial to perform a dose-response curve to determine the cytotoxic threshold in your specific primary cell type. Some studies have explicitly used this compound at "non-cytotoxic" concentrations to study its effects on other cellular processes like epithelial-mesenchymal transition.[8]
Q3: What concentration range of this compound should I start with for my primary cells?
For initial experiments, a broad concentration range is recommended. Based on published data in various cell lines, a starting range from 100 nM to 20 µM is reasonable. The cellular IC50 for reducing H3K9me2 is often below 100 nM, while cytotoxic effects in cancer cell lines are typically observed in the low micromolar range (e.g., 8-19 µM).[1][6]
Q4: How do I choose the right cytotoxicity assay for my experiment?
The choice of assay depends on the expected mechanism of cell death and the experimental question.
-
MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity, which is often used as a proxy for cell viability. They are suitable for high-throughput screening but can be confounded by treatments that alter cellular metabolism without killing the cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis or late apoptosis.[9][10] It is useful for detecting lytic cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive). It provides more detailed information about the mode of cell death.
-
Caspase Activity Assays: These assays measure the activity of caspases (e.g., caspase-3/7), which are key executioners of apoptosis.[5] They are specific for detecting apoptotic cell death.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparison of common cytotoxicity assays.
Table 1: this compound Potency and Cytotoxicity in Various Cell Lines (Note: Most available data is for cancer cell lines; values for primary cells must be determined empirically.)
| Parameter | Target/Cell Line | Reported Value | Reference |
| IC50 (Enzymatic) | G9a | <15 nM | [1][2] |
| GLP | 19 nM | [1][2] | |
| IC50 (Cellular) | H3K9me2 reduction (MDA-MB-231) | 81 nM | [1] |
| IC50 (Cytotoxicity) | MYCN-amplified Neuroblastoma | ~8.3 µM | [6] |
| non-MYCN-amplified Neuroblastoma | ~19 µM | [6] | |
| Bladder Cancer (T24) | 9.85 µM (UNC0642) | [7] | |
| Bladder Cancer (J82) | 13.15 µM (UNC0642) | [7] |
Table 2: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Measures | Pros | Cons |
| MTT/MTS | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Metabolic Activity / Viability | High-throughput, inexpensive, simple protocol | Indirect measure of viability, can be affected by metabolic changes |
| LDH Release | Measurement of cytosolic LDH released into media | Membrane Integrity / Necrosis | Non-destructive to remaining cells, simple protocol | Insensitive to early apoptosis, underestimates death in cases of growth arrest[11] |
| Annexin V / PI | Staining of phosphatidylserine (Annexin V) and DNA (PI) | Apoptosis & Necrosis | Distinguishes between different stages/types of cell death | Requires flow cytometer, more complex protocol, lower throughput |
| Caspase-3/7 Glo | Luminescent detection of active executioner caspases | Apoptotic Activity | Highly specific for apoptosis, sensitive | Signal is transient, less informative if necrosis is the primary death pathway |
Experimental Protocols
Protocol 1: General Workflow for this compound Cytotoxicity Testing
Protocol 2: LDH Cytotoxicity Assay
This protocol is adapted from standard LDH assay procedures.[9][12]
-
Cell Plating: Seed primary cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the experiment. Include wells for:
-
Background Control (media only)
-
Vehicle Control (cells + vehicle, e.g., DMSO)
-
This compound-Treated (cells + this compound at various concentrations)
-
Maximum LDH Release Control (cells + vehicle, to be lysed before assay)
-
-
Treatment: After cells have adhered (typically 12-24 hours), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Lysis: One hour before the end of the incubation, add 10 µL of Lysis Buffer (often a 10X Triton-X100 solution provided in kits) to the "Maximum LDH Release" wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate containing the supernatant.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a plate reader.
-
Calculation:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (this compound-Treated LDH - Vehicle Control LDH) / (Maximum LDH - Vehicle Control LDH)
-
Troubleshooting Guide
Q5: My primary cells show high cytotoxicity even at low, supposedly non-toxic concentrations of this compound. What could be wrong?
This is a common issue when transitioning from immortalized cell lines to primary cells.
Q6: My MTT assay results show decreased signal, but the LDH assay shows no cytotoxicity. How do I interpret this?
This discrepancy suggests that this compound may be causing a reduction in cell proliferation or metabolic activity rather than inducing cell death via membrane lysis.
-
Cell Cycle Arrest: G9a inhibition can lead to cell cycle arrest. The decreased MTT signal would reflect fewer cells, not necessarily dead cells. Consider performing cell cycle analysis (e.g., PI staining and flow cytometry) or a proliferation assay (e.g., Ki67 staining or BrdU incorporation).
-
Metabolic Alteration: The compound might be altering mitochondrial function or cellular metabolism, directly affecting the MTT assay readout without killing the cells.
-
Apoptosis: The cells could be undergoing apoptosis. Early apoptosis does not involve membrane rupture, so the LDH assay would be negative.[10] To confirm this, use an apoptosis-specific assay like Annexin V staining or a caspase activity assay.
Q7: I see a lot of variability between my experimental replicates. How can I improve consistency?
Variability in primary cell experiments is common. To minimize it:
-
Consistent Cell Plating: Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for seeding to minimize well-to-well differences in cell number.
-
Control Passaging: Use cells from the same donor and within a narrow passage number range for all experiments.
-
Edge Effects: Avoid using the outer wells of a 96-well plate as they are prone to evaporation, leading to changes in compound concentration. Fill them with sterile PBS or media instead.
-
Positive and Negative Controls: Always include appropriate controls in every experiment to ensure the assay is performing as expected.[13]
-
Reagent Handling: Ensure all reagents, including this compound dilutions, are thoroughly mixed before being added to the cells.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing UNC0638 Incubation for H3K9me2 Modulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing UNC0638 to study H3K9me2 changes. Here you will find troubleshooting advice and frequently asked questions to help optimize your experiments for reliable and reproducible results.
Troubleshooting Guide
Q1: I am not observing a significant reduction in global H3K9me2 levels after this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of H3K9me2 reduction. Consider the following:
-
Suboptimal Incubation Time: The half-life of the H3K9me2 mark is approximately one day.[1] Therefore, a progressive decrease in H3K9me2 levels is observed with longer incubation times. Experiments in MDA-MB-231 cells have shown that significant reductions occur after 48 hours, with even greater effects seen after 4 days of treatment.[1] We recommend a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal duration for your specific cell line.
-
Inadequate Concentration: The effective concentration of this compound can vary between cell lines. While the IC50 for H3K9me2 reduction in MDA-MB-231 cells is approximately 81 nM, other cell lines might require different concentrations.[1][2] It is advisable to perform a dose-response experiment (e.g., 50 nM to 500 nM) to identify the optimal concentration for your system. For instance, a concentration of 250 nM for 4 days has been shown to effectively reduce H3K9me2 levels in wild-type cells.[3][4]
-
Cell Line Specificity: The basal levels of H3K9me2 and the activity of G9a/GLP can differ significantly across various cell lines.[1] Cell lines with lower G9a/GLP activity or lower basal H3K9me2 may show a less dramatic response to this compound.
-
Compound Stability: Ensure the this compound compound is properly stored to maintain its activity. For prolonged experiments, consider refreshing the media with a new inhibitor, as this has been shown to enhance inhibition at lower concentrations.[1]
-
Antibody Quality: The specificity and efficiency of the H3K9me2 antibody used for detection (e.g., Western blot, immunofluorescence) are critical. Validate your antibody to ensure it specifically recognizes the H3K9me2 mark.
Q2: I am observing significant cell toxicity after treating with this compound. How can I mitigate this?
A2: this compound generally exhibits a good separation between its functional potency and toxicity.[1] However, if you observe toxicity, consider the following:
-
Reduce Concentration: High concentrations of any compound can lead to off-target effects and toxicity. Try lowering the concentration of this compound while extending the incubation time. A lower concentration for a longer duration may achieve the desired H3K9me2 reduction with minimal toxicity.
-
Assess Cell Health: Monitor cell morphology and viability using methods like MTT assays or trypan blue exclusion throughout the experiment. This will help you distinguish between specific inhibitor effects and general cytotoxicity.
-
Use a Negative Control: The related molecule UNC0737 can be used as a negative control as it has poor cellular potency in reducing H3K9me2.[1] This can help confirm that the observed effects are due to G9a/GLP inhibition and not non-specific toxicity.
Q3: Should I expect to see a complete abolition of the H3K9me2 mark?
A3: It is unlikely that you will observe a complete absence of H3K9me2. The maximum effect of this compound in reducing H3K9me2 levels is typically close to, but not equal to, that achieved by a double knockdown of G9a and GLP via shRNA.[1] Some residual H3K9me2 signal may remain, particularly at the nuclear periphery.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the protein lysine methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[6][7] These enzymes are primarily responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2).[1] By inhibiting G9a and GLP, this compound leads to a global reduction in H3K9me2 levels.[6][7]
Q2: What is a typical working concentration and incubation time for this compound?
A2: A common starting point is a concentration of 250 nM for an incubation period of 96 hours (4 days).[3][4][8][9] However, the optimal conditions are cell-type dependent. For example, in MDA-MB-231 cells, the IC50 for H3K9me2 reduction after 48 hours is 81 nM.[1][2] It is highly recommended to perform a time-course and dose-response experiment to determine the ideal conditions for your specific cell line and experimental goals.
Q3: How long do the effects of this compound last after washout?
A3: The effects of this compound on H3K9me2 levels are long-lasting. In MDA-MB-231 cells exposed to this compound for 2 days, H3K9me2 levels remained low even after the compound was washed out and the cells were incubated for an additional 2 days without the inhibitor.[1]
Q4: Does this compound affect other histone modifications?
A4: Studies have shown that while this compound effectively reduces H3K9me2, it does not significantly alter the levels of H3K9me3 (trimethylation) in some cell lines.[1] This suggests that in these contexts, H3K9 trimethylation is not dependent on prior dimethylation by G9a/GLP. However, in other systems, a reduction in both H3K9me2 and H3K9me3 has been observed.[8][10] It is advisable to also probe for other histone marks to understand the full epigenetic consequences of G9a/GLP inhibition in your model system.
Q5: What are some common cell lines that have been used in studies with this compound?
A5: this compound has been utilized in a variety of cell lines, including but not limited to:
-
MDA-MB-231 (human breast cancer)[1]
-
MCF7 (human breast cancer)[1]
-
22Rv1 (human prostate cancer)[2]
-
PC3 (human prostate cancer)[2]
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Mouse embryonic stem cells (mESCs)[1]
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Human hematopoietic stem and progenitor cells (HSPCs)[11]
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AML12 (mouse hepatocytes)[5]
Quantitative Data Summary
| Cell Line | This compound Concentration | Incubation Time | Effect on H3K9me2 | Reference |
| MDA-MB-231 | 81 nM (IC50) | 48 hours | 50% reduction | [1][2] |
| MDA-MB-231 | 250 nM | 4 days | Near maximal reduction | [1] |
| 22Rv1 | 48 nM (IC50) | 48 hours | 50% reduction | [2] |
| Wild-type cells | 250 nM | 4 days | Significant reduction | [3][4] |
| Bovine Fibroblasts | 250 nM | 96 hours | Significant reduction | [8][9] |
| G9a +/+ ES cells | 2 µM | 48 hours | Significant reduction | [13] |
Detailed Experimental Protocol: Western Blotting for H3K9me2 Changes
This protocol outlines a typical workflow for treating cells with this compound and subsequently analyzing global H3K9me2 levels by Western blotting.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate to allow for optimal growth during the treatment period.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).
-
-
Histone Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control such as total Histone H3.
-
Visualizations
Caption: Experimental workflow for assessing H3K9me2 changes after this compound treatment.
Caption: this compound inhibits G9a/GLP, leading to reduced H3K9me2 and potential gene activation.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
how to minimize UNC0638 toxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize UNC0638 toxicity in long-term experiments while ensuring effective inhibition of G9a and GLP methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[1][2][3] These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[1][2][4] this compound acts as a competitive inhibitor at the substrate-binding site, preventing the methylation of G9a/GLP targets.[4]
Q2: What is the "toxicity/function ratio" and why is it important for this compound?
The toxicity/function ratio is a critical parameter for evaluating the utility of a chemical probe. It compares the concentration at which the compound exhibits cytotoxic effects (toxicity) to the concentration required for its intended biological activity (function). A higher ratio indicates a wider experimental window where the desired on-target effects can be observed without significant cell death. This compound was developed to have a much-improved toxicity/function ratio (over 100 in some cell lines) compared to the earlier G9a/GLP inhibitor, BIX01294 (less than 6).[4] This allows for more reliable and interpretable results in cellular assays.
Q3: Is the observed toxicity of this compound due to its inhibition of G9a and GLP?
Evidence suggests that the cellular toxicity of this compound is likely not primarily due to the inhibition of G9a and GLP.[4] This is supported by studies using UNC0737, a structurally similar analog that is over 300-fold less potent against G9a and GLP but exhibits similar cellular toxicity to this compound.[4] This points towards off-target effects as the main contributors to cytotoxicity at high concentrations.
Q4: Is this compound suitable for in vivo animal studies?
No, this compound is not recommended for in vivo animal studies due to its poor pharmacokinetic properties.[5][6] For in vivo applications, researchers should consider using UNC0642, a related G9a/GLP inhibitor with improved pharmacokinetics.[5][6]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the optimal concentration for your specific cell line.
Solution:
-
Perform a dose-response curve: Before initiating long-term experiments, conduct a preliminary dose-response experiment to determine both the IC50 for H3K9me2 reduction (function) and the EC50 for cytotoxicity (e.g., using an MTT assay).
-
Start with a low concentration: Begin with concentrations in the low nanomolar range (e.g., 50-100 nM), which are often sufficient to inhibit G9a/GLP activity without inducing significant toxicity.[4]
Possible Cause 2: Off-target effects. Even with its improved selectivity, at higher concentrations or in sensitive cell lines, off-target effects of this compound can lead to toxicity.
Solution:
-
Use the lowest effective concentration: Once the functional IC50 is determined, use the lowest concentration that achieves the desired level of H3K9me2 reduction for your long-term experiments.
-
Include a negative control: Use the inactive analog, UNC0737, as a negative control to distinguish between on-target G9a/GLP inhibition effects and potential off-target toxicity.[4]
Issue 2: Inconsistent or weak inhibition of H3K9me2 levels.
Possible Cause 1: Insufficient incubation time. The reduction of H3K9me2 levels by this compound is a time-dependent process.
Solution:
-
Optimize incubation time: The effects of this compound on H3K9me2 levels are progressive, with significant reductions observed after 24 to 48 hours of treatment. For long-term experiments, consider that maximal inhibition may take up to 4 days.[4]
-
Replenish the inhibitor: In long-term culture, the stability and effective concentration of this compound may decrease over time. Consider replenishing the media with fresh this compound every 2-3 days.[4]
Possible Cause 2: Compound stability and storage. Improper storage or handling of this compound can lead to degradation and reduced potency.
Solution:
-
Follow storage recommendations: Store this compound as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions: Prepare working dilutions from the stock solution immediately before each experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| G9a IC50 | < 15 nM | Biochemical Assay | [7] |
| GLP IC50 | 19 nM | Biochemical Assay | [7] |
| H3K9me2 Reduction IC50 | 81 ± 9 nM | MDA-MB-231 | [4] |
| H3K9me2 Reduction IC50 | 59 nM | PC3 | [4] |
| H3K9me2 Reduction IC50 | 48 nM | 22RV1 | [4] |
Table 2: Cellular Toxicity of this compound and Related Compounds
| Compound | EC50 (MTT Assay) | Cell Line | Reference |
| This compound | 11,000 ± 710 nM | MDA-MB-231 | [4] |
| UNC0737 (Negative Control) | 8,700 ± 790 nM | MDA-MB-231 | [4] |
| BIX01294 | 2,700 ± 76 nM | MDA-MB-231 | [4] |
Table 3: Toxicity/Function Ratio of G9a/GLP Inhibitors
| Compound | Toxicity/Function Ratio | Cell Line | Reference |
| This compound | 138 | MDA-MB-231 | [4] |
| BIX01294 | < 6 | MDA-MB-231 | [4] |
Experimental Protocols
1. MTT Assay for Cellular Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., ranging from 10 nM to 50 µM) and a vehicle control (e.g., DMSO). Include wells with untreated cells as a positive control for viability.
-
Incubate the plate for the desired experimental duration (e.g., 48, 72, or 96 hours).
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
2. In-Cell Western for H3K9 Dimethylation
This protocol allows for the quantitative measurement of protein levels directly in cultured cells.
Methodology:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
For normalization of cell number, co-stain with a nuclear stain like DRAQ5.[4]
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Acquire images and quantify the fluorescence intensity using an appropriate imaging system or plate reader.
-
Normalize the H3K9me2 signal to the nuclear stain signal.
Visualizations
Caption: Mechanism of this compound action on the G9a/GLP signaling pathway.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Relationship between this compound concentration and its effects.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: UNC0638 and Clonogenicity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in clonogenicity assays using UNC0638, a selective inhibitor of G9a and GLP histone methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell clonogenicity?
A1: this compound is a potent and selective chemical probe that inhibits the activity of the G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) histone methyltransferases.[1][2][3] The primary function of these enzymes is to catalyze the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[4][5] By inhibiting G9a/GLP, this compound reduces global H3K9me2 levels, leading to the reactivation of silenced genes.[4][5] This alteration of the epigenetic landscape can impact cell growth properties, and this compound has been shown to markedly reduce the clonogenicity (the ability of a single cell to form a colony) of certain cancer cell lines, such as MCF7.[4][5][6]
Q2: Why am I seeing significant variability in my clonogenicity assay results with this compound?
A2: Inconsistent results in clonogenicity assays, especially when using a specific inhibitor like this compound, can stem from several factors:
-
Cell-Type Specific Effects: The impact of G9a/GLP inhibition on clonogenicity is highly dependent on the cell type. For example, one study reported a marked reduction in clonogenicity in MCF7 cells, but much less of an effect in MDA-MB-231 cells.[4] This could be due to differences in the baseline epigenetic state or the status of key pathways (e.g., p53).[4]
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Inaccurate Cell Seeding: The clonogenic assay is critically dependent on seeding a precise number of single, viable cells. Errors in cell counting or clumping of cells can lead to large variations between replicates.[7]
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Suboptimal Culture Conditions: Cell culture media components, particularly serum concentration, can significantly influence colony formation. Inconsistent media batches or incubation conditions can introduce variability.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the culture medium can be toxic to cells and inhibit colony formation, confounding the results of the inhibitor itself.[8]
Q3: My untreated or vehicle control (DMSO) plates show poor colony formation. What is the issue?
A3: This points to a fundamental problem with the assay setup, independent of this compound's specific activity. Common causes include:
-
Low Plating Efficiency: The cell line you are using may naturally have a low plating efficiency, meaning only a small fraction of seeded cells will form colonies even under ideal conditions.[9]
-
Incorrect Seeding Density: The number of cells seeded may be too low for your specific cell line to form a countable number of colonies.[7]
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation during cell preparation can damage cells and reduce their ability to proliferate.
-
Media Quality: The use of old or improperly constituted media can fail to support robust cell growth.
Q4: How do I select the appropriate concentration range for this compound?
A4: The effective concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response curve centered around the cellular IC50 for H3K9me2 reduction. In MDA-MB-231 cells, the IC50 for H3K9me2 reduction was reported to be around 81-138 nM after a 48-hour exposure.[4][6] Biochemical assays show IC50 values for G9a and GLP to be <15 nM and 19 nM, respectively.[1][2] It is recommended to test a range of concentrations (e.g., from 50 nM to 2 µM) to determine the optimal concentration that reduces clonogenicity without causing acute, widespread cell death.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions to improve the consistency and reliability of your clonogenicity assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate plates | 1. Inaccurate cell counting or pipetting.[7]2. Non-homogenous single-cell suspension (cell clumps).[9]3. Uneven distribution of cells in the plate. | 1. Use an automated cell counter or count multiple times with a hemocytometer. Perform serial dilutions to reduce pipetting error.2. Ensure complete cell dissociation during trypsinization. Gently pipette to break up clumps. Consider filtering the cell suspension.3. After plating, gently swirl the plate in a cross pattern to ensure even distribution before incubation. |
| No/Few colonies in ALL plates (including controls) | 1. Seeding density is too low for the cell line's plating efficiency.2. Cell viability is low before plating.3. Suboptimal growth medium or incubation conditions. | 1. Perform a titration experiment to determine the optimal seeding density for your specific cell line.2. Check cell viability with a trypan blue exclusion assay before seeding.3. Use fresh, pre-warmed media with the recommended serum concentration. Verify incubator CO2 and temperature levels. |
| Colonies are washed away during staining | 1. Poor cell adherence.2. Aggressive washing or staining technique.[10] | 1. Consider using coated culture plates (e.g., poly-L-lysine) if your cells are weakly adherent.2. Fix cells with methanol or glutaraldehyde before staining.[11][12] Add and remove all solutions (PBS, fixative, stain) gently by pipetting against the side of the well. Immerse plates in water for rinsing instead of using a direct stream.[10][13] |
| Control (DMSO) plates have fewer colonies than untreated plates | 1. DMSO concentration is too high, causing toxicity.[8] | 1. Perform a DMSO toxicity test for your cell line. Ensure the final DMSO concentration in the medium does not exceed a non-toxic level (typically ≤0.1%).[8] |
| Colonies merge and are difficult to count | 1. Seeding density is too high.2. Incubation period is too long. | 1. Reduce the number of cells seeded per plate.2. Monitor colony growth regularly and stop the experiment when colonies are of a sufficient size (≥50 cells) but are still distinct.[11] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. The inhibitor blocks G9a and GLP, preventing the methylation of Histone H3 at Lysine 9. This leads to a more open chromatin state, altering gene expression and ultimately impacting cellular processes like proliferation and clonogenicity.
Caption: Mechanism of this compound action on clonogenicity.
Standard Clonogenicity Assay Workflow
This workflow outlines the key steps for performing a clonogenic assay with this compound treatment. Adhering to a consistent procedure is essential for reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC 0638 | G9a/GLP | Tocris Bioscience [tocris.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting UNC0638 Inactivity in Your Cell Line
This guide provides troubleshooting solutions for researchers encountering a lack of expected effects with UNC0638, a potent and selective inhibitor of the G9a and GLP histone methyltransferases. If you are not observing the anticipated reduction in H3K9 dimethylation or downstream cellular phenotypes, please consult the frequently asked questions (FAQs) and troubleshooting steps below.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm not seeing any effect of this compound in my cell line. What are the most common reasons for this?
A1: This is a common issue that can arise from several factors, ranging from compound integrity to specific cellular characteristics. Here's a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose why this compound may not be active in your specific experimental setup.
Caption: A stepwise guide to troubleshooting the lack of this compound activity.
Step 1: Verify Compound Integrity and Handling
The first step is to ensure the inhibitor itself is active and handled correctly.
-
Storage: this compound should be stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure it is fully dissolved before further dilution into your cell culture medium. If precipitation is observed in the stock or working solutions, gentle warming and sonication can aid dissolution.[1]
-
Stability: this compound is stable in cell culture media for at least 65 hours under standard assay conditions.[2] However, it's best practice to prepare fresh working dilutions for each experiment from a frozen stock.
Q2: What concentration of this compound should I be using?
A2: The effective concentration of this compound is cell-line dependent. The IC50 for the reduction of H3K9me2 levels in various cell lines typically ranges from 48 to 238 nM after a 48-hour treatment.[2]
Table 1: this compound Cellular IC50 Values for H3K9me2 Reduction
| Cell Line | IC50 (nM) | Incubation Time (hours) |
| MDA-MB-231 | 81 ± 9 | 48 |
| PC3 | 59 | 48 |
| 22RV1 | 48 | 48 |
| MCF7 | 70 | Not Specified |
Data compiled from multiple sources.[2][3]
Recommendation: Start with a dose-response experiment ranging from 10 nM to 1 µM to determine the optimal concentration for your cell line.
Step 2: Review Experimental Protocol
Procedural details can significantly impact the outcome of your experiment.
-
Incubation Time: The reduction of H3K9me2 levels by this compound is time-dependent. While effects can be seen as early as 24 hours, maximal reduction is often observed after 48 to 96 hours of continuous exposure.[2]
-
Cell Density: Seed cells at a consistent density and treat them at a consistent confluency. High cell density can alter the effective concentration of the inhibitor per cell.
-
Media Changes: For longer incubation times (beyond 48 hours), consider refreshing the media with a new dose of this compound, as the compound concentration may deplete over time.[2]
Step 3: Validate Your Assay and Readout
Ensure that your method for detecting the effects of this compound is working correctly.
-
Primary Target Validation (H3K9me2 Reduction): The most direct measure of this compound activity is a reduction in global H3K9me2 levels. This is typically assessed by Western Blot or In-Cell Western/Immunofluorescence.
-
Antibody Specificity: Verify the specificity of your H3K9me2 antibody.
-
Positive Control: If possible, use a cell line known to be sensitive to this compound (e.g., MDA-MB-231, PC3) as a positive control.
-
Negative Control: shRNA-mediated knockdown of G9a and/or GLP can serve as a positive control for the expected biological effect.[2]
-
-
Downstream Phenotypes: If you are assessing downstream effects like changes in gene expression, cell proliferation, or clonogenicity, be aware that these may be cell-type specific and require longer incubation times to manifest.[2][4]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action for this compound.
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation.
Step 4: Investigate Cell Line-Specific Characteristics
If the above steps do not resolve the issue, your cell line may have intrinsic properties that confer resistance to this compound.
-
Target Expression Levels: Confirm that your cell line expresses G9a (EHMT2) and GLP (EHMT1). Low expression of these target enzymes will result in a diminished effect of the inhibitor. You can assess this by Western Blot or qPCR.
-
Cell Permeability and Efflux: Although this compound is designed to be cell-penetrant, some cell lines may have low permeability or express high levels of multidrug resistance (MDR) transporters (e.g., P-glycoprotein) that actively pump the compound out of the cell.
-
Off-Target Effects: While this compound is highly selective, it's important to consider that at high concentrations, off-target effects could complicate the interpretation of results.[2][3]
Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Levels
-
Cell Seeding and Treatment:
-
Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 250, 500 nM) for 48 hours. Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells and extract histones using a commercial kit or a standard acid extraction protocol.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (10-20 µg) on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Use an antibody against total Histone H3 or a loading control like β-actin to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or ATP-based)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
After 24 hours, treat cells with a serial dilution of this compound. It is important to include a vehicle-only control.
-
-
Incubation:
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay:
-
Perform the MTT or a luminescent ATP-based (e.g., CellTiter-Glo®) assay according to the manufacturer's instructions to assess cell viability.
-
-
Data Analysis:
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Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the EC50 for cytotoxicity. The toxicity of this compound should be significantly lower than its functional IC50 for H3K9me2 inhibition.[2]
-
If you have followed these troubleshooting steps and are still unable to observe an effect with this compound, please contact our technical support for further assistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UNC0638 In Vivo Applications
This technical support guide addresses the known challenges associated with the poor pharmacokinetic (PK) properties of UNC0638 in in vivo studies. It provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not recommended for in vivo studies?
A1: While this compound is a potent and selective inhibitor of G9a and GLP methyltransferases for cell-based assays, it is generally not suitable for in vivo animal studies.[1][2][3][4] This is due to its poor pharmacokinetic properties, which include high clearance, a short half-life, and consequently, low systemic exposure after intravenous (IV), oral (PO), or intraperitoneal (IP) administration.[1]
Q2: What specific pharmacokinetic issues does this compound exhibit?
A2: Mouse pharmacokinetic studies have revealed that this compound has a high volume of distribution, high clearance, and a short half-life.[1] These characteristics lead to rapid elimination from the body and insufficient exposure to exert a therapeutic effect in animal models.[1] The poor PK properties also contribute to limited brain penetration.[5]
Q3: Is there a recommended alternative to this compound for in vivo experiments?
A3: Yes, UNC0642 was specifically developed to address the PK deficiencies of this compound.[2][3][6] UNC0642 maintains high potency and selectivity for G9a/GLP but exhibits greatly improved pharmacokinetic properties, making it the preferred chemical probe for animal studies.[3][4][7][8] It has better CNS penetration compared to this compound and is well-tolerated in mice.[9][10]
Q4: What is the proposed reason for this compound's poor metabolic stability?
A4: The poor metabolic stability of this compound is hypothesized to be partly due to cytochrome P450 (CYP450)-mediated oxidation of its 2-cyclohexyl group.[3] Modifications at this position in the development of UNC0642 led to improved metabolic stability and overall in vivo performance.[3]
Q5: Can I use this compound for cellular assays?
A5: Absolutely. This compound is an ideal and well-characterized chemical probe for cell-based studies.[1][3] It demonstrates high stability in cellular assay conditions, excellent potency in reducing H3K9me2 levels, and a wide separation between its functional potency and cellular toxicity.[1]
Troubleshooting Guide for In Vivo Experiments
If experiments with this compound are unavoidable or if similar issues are encountered with other compounds, consider the following troubleshooting steps.
Issue: Low or Undetectable Compound Exposure in Plasma/Tissue
This is the most common issue encountered with this compound in vivo.
1. Confirm Compound Integrity and Formulation:
-
Action: Before administration, verify the purity and integrity of your this compound stock. Ensure the formulation is appropriate and the compound is fully solubilized.
-
Rationale: Precipitation of the compound before or during administration will lead to inaccurate dosing and low bioavailability.
2. Review Administration Route and Dose:
-
Action: Re-evaluate the chosen administration route. While IV, IP, and PO routes have all resulted in low exposure for this compound, continuous infusion via an osmotic pump could be explored to maintain steady-state concentrations, though this is experimentally complex and costly.[1]
-
Rationale: Bolus administration is likely to be ineffective due to rapid clearance.
3. Switch to the Recommended In Vivo Probe:
-
Action: The most effective solution is to switch to UNC0642, which was designed for in vivo use and has demonstrated superior PK properties and efficacy in animal models.[4][8][9][10]
-
Rationale: UNC0642 achieves higher plasma and brain concentrations, making it a more reliable tool for testing the biological hypotheses related to G9a/GLP inhibition in an animal model.[9][10]
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the key differences in pharmacokinetic properties between this compound and its improved analog, UNC0642, based on available data from mouse studies.
| Parameter | This compound | UNC0642 | Implication for In Vivo Use |
| Suitability | Poor, not recommended[1][2][3] | Suitable, recommended probe [2][3][7] | UNC0642 is the tool of choice for animal studies. |
| Key Issues | High clearance, short half-life[1] | Improved metabolic stability[3] | This compound is cleared too rapidly for sustained effect. |
| Exposure (AUC) | Low[1] | Significantly Improved [3] | Higher exposure with UNC0642 allows for target engagement. |
| Brain Penetration | Poor[5] | Superior to this compound [10] | UNC0642 is more effective for CNS-related studies. |
| Cmax (Plasma) | Not specified, but low exposure implied | 947 ng/mL (at 5 mg/kg IP)[9] | Demonstrates achievable therapeutic concentrations with UNC0642. |
| Cmax (Brain) | Not specified, but poor penetration | 68 ng/mL (at 5 mg/kg IP)[9] | Confirms UNC0642 reaches the central nervous system. |
Experimental Protocols
Recommended Protocol for In Vivo G9a/GLP Inhibition (Using UNC0642)
This protocol is based on methodologies described for UNC0642, the validated in vivo probe.
-
Compound Formulation:
-
Prepare a vehicle solution appropriate for the administration route. A common vehicle is 0.5% (w/v) methylcellulose in water or a solution of 10% DMSO, 90% corn oil.
-
Prepare a stock solution of UNC0642 in DMSO.
-
On the day of the experiment, dilute the stock solution with the final vehicle to achieve the desired dosing concentration. Ensure the final DMSO concentration is low (e.g., <10%) to avoid toxicity.
-
-
Administration:
-
Sample Collection and Analysis:
-
For PK analysis, collect blood samples at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to collect plasma. Tissues (e.g., brain) can also be harvested.
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Quantify UNC0642 concentrations in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Visualizations
G9a/GLP Signaling Pathway
The diagram below illustrates the primary biological role of the G9a and GLP enzymes, which are inhibited by this compound and UNC0642. These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.
Caption: Mechanism of G9a/GLP inhibition by this compound/UNC0642.
Experimental Workflow for In Vivo Pharmacokinetic Study
This workflow outlines the key steps in conducting a pharmacokinetic study to assess a compound's profile in an animal model.
Caption: Standard workflow for an in vivo pharmacokinetic study.
Troubleshooting Logic for Poor In Vivo Exposure
This decision tree provides a logical approach to diagnosing the cause of poor compound exposure in an in vivo experiment.
Caption: Decision tree for troubleshooting poor in vivo exposure.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an in vivo chemical probe of the lysine methyltransferases G9a and GLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
addressing UNC0638 degradation during storage
Welcome to the technical support center for UNC0638, a potent and selective inhibitor of G9a and GLP histone methyltransferases. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound powder should be stored under desiccating conditions at -20°C for long-term stability. Under these conditions, the product can be stored for up to three years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, with a maximum concentration of 100 mM.[1][2] To prepare a stock solution, it is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: Is this compound stable in aqueous media for cell culture experiments?
A3: Yes, this compound has demonstrated high stability under cellular assay conditions.[1] Studies have shown that after incubation in cell media for 65 hours, with or without cells, no degradation products of this compound were observed.[4]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of the histone methyltransferases G9a and GLP.[4][5][6] It acts as a substrate-competitive inhibitor, preventing the dimethylation of histone H3 at lysine 9 (H3K9me2).[4] This inhibition leads to a global reduction of H3K9me2 levels in cells, which can reactivate the expression of silenced genes.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no this compound activity in my experiment. | 1. Degraded this compound: Improper storage of the solid compound or stock solution. 2. Precipitation: this compound may have precipitated out of the solution. 3. Incorrect Concentration: Error in calculating the final concentration for the experiment. | 1. Use fresh this compound: Prepare a new stock solution from a fresh vial of solid this compound. Ensure proper storage conditions are maintained. 2. Ensure complete dissolution: Before use, allow the stock solution to warm to room temperature and vortex gently to ensure it is fully dissolved. When preparing working solutions, ensure the final concentration does not exceed the solubility limit in your experimental media. 3. Recalculate dilutions: Double-check all calculations for preparing the working solution from the stock. |
| Inconsistent results between experiments. | 1. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. 2. DMSO quality: Using old or non-anhydrous DMSO can affect solubility and stability. 3. Variability in cell treatment: Inconsistent incubation times or cell densities. | 1. Aliquot stock solutions: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. 2. Use high-quality DMSO: Always use fresh, anhydrous DMSO for preparing stock solutions. 3. Standardize protocol: Ensure consistent cell seeding density and treatment duration across all experiments. A common treatment time is 48 hours. |
| Unexpected off-target effects. | 1. High concentration: Using this compound at excessively high concentrations may lead to off-target effects. 2. Cell line sensitivity: Different cell lines may exhibit varying sensitivity and off-target responses. | 1. Titrate concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits H3K9me2 without causing significant toxicity or off-target effects. The IC50 for H3K9me2 reduction in cells is typically in the nanomolar range. 2. Use a negative control: Include a negative control compound, such as UNC0737, which is structurally similar to this compound but significantly less potent against G9a and GLP. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Cell Treatment with this compound and Western Blot for H3K9me2
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Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
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Preparation of Working Solution: Thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentrations of this compound by diluting the stock solution in a fresh cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Histone Extraction: After incubation, wash the cells with PBS and harvest them. Extract histones using an acid extraction method or a commercial kit.
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE (e.g., on a 15% polyacrylamide gel).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C. Use a loading control antibody, such as total Histone H3.
-
Wash the membrane with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
controlling for UNC0638 off-target kinase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC0638, a potent and selective chemical probe for the histone methyltransferases G9a and G9a-like protein (GLP). Our goal is to help you control for potential off-target activities and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and cellular effects of this compound?
A1: this compound is a potent inhibitor of the nearly identical histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1), with in vitro IC50 values of <15 nM and 19 nM, respectively[1][2]. G9a and GLP form a heterodimeric complex in cells and are the primary enzymes responsible for mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2)[3]. These methylation marks are generally associated with transcriptional repression[4]. Therefore, the primary on-target effect of this compound in cells is the global reduction of H3K9me2 levels, leading to the de-repression of G9a/GLP target genes[1].
Q2: My experimental phenotype (e.g., cell death, proliferation arrest) seems stronger than what is reported for G9a/GLP knockdown. What could be the cause?
A2: While this compound is highly selective, potent off-target activities have been identified that can contribute to its cellular phenotype, particularly at higher concentrations. A key off-target is Choline Kinase Alpha (CHKA), which this compound binds to with a dissociation constant (Kd) of 270 nM. Inhibition of CHKA can disrupt choline metabolism and affect signaling pathways involved in cell proliferation and survival, such as the AKT pathway[5]. This may explain the potent anti-proliferative effects observed in some cell lines that are not replicated by other G9a/GLP inhibitors with different chemical scaffolds[6].
Q3: Is this compound known to inhibit any protein kinases?
A3: this compound has been found to be remarkably clean with respect to off-target kinase activity. It was tested against a panel of 24 kinases and showed less than 10% inhibition at a concentration of 1 µM. Another analog, UNC0642, was inactive against 50 kinases at 10 µM[7]. Therefore, it is unlikely that the observed cellular phenotypes are due to direct inhibition of protein kinases.
Q4: What are the other known off-targets of this compound?
A4: Besides CHKA, this compound has shown activity against a small number of G-protein coupled receptors (GPCRs). At a concentration of 1 µM, it showed significant inhibition of adrenergic α1A (90%), adrenergic α1B (69%), and muscarinic M2 (64%) receptors. The IC50 for its antagonist activity at the M2 receptor is 480 nM. While the selectivity window over G9a/GLP is still significant (>25-fold), these off-targets should be considered if your experimental system involves these signaling pathways.
Q5: How can I be confident that my observed phenotype is due to G9a/GLP inhibition?
A5: To confirm that your results are due to the on-target activity of this compound, a rigorous set of control experiments is essential. We recommend a multi-pronged approach:
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Phenotype Correlation with H3K9me2 levels: Confirm that this compound reduces global H3K9me2 levels in your cells at the concentrations that produce your phenotype.
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Use a Structurally Different Inhibitor: Compare the effects of this compound with a G9a/GLP inhibitor from a different chemical class, such as A-366, which is not known to inhibit CHKA[6][8]. If both compounds produce the same phenotype, it is more likely to be on-target.
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Genetic Knockdown: Use shRNA or siRNA to knock down G9a and/or GLP and see if this recapitulates the phenotype observed with this compound treatment.
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Negative Control Compound: While the commonly used negative control, UNC0737, is over 300-fold less potent against G9a/GLP, it unfortunately also inhibits CHKA. Therefore, it can help to distinguish G9a/GLP effects from other off-targets, but not from CHKA-mediated effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cellular toxicity at low concentrations | Off-target effects, particularly CHKA inhibition. | Perform a dose-response curve and correlate the toxic concentration with the IC50 for H3K9me2 reduction. Use a structurally distinct G9a/GLP inhibitor like A-366 to see if the toxicity is recapitulated[6][9]. |
| Phenotype does not correlate with H3K9me2 reduction | The phenotype may be driven by an off-target effect (e.g., CHKA) or a non-canonical function of G9a/GLP. | 1. Assess the activity of the CHKA pathway by measuring phosphocholine levels. 2. Use genetic knockdown of G9a/GLP to confirm the phenotype. 3. Consider that G9a can have non-catalytic functions[4]. |
| This compound works, but a different G9a/GLP inhibitor does not | The phenotype may be due to an off-target effect specific to the this compound chemical scaffold (e.g., CHKA inhibition). | This strongly suggests an off-target effect. Investigate the known off-targets of this compound in your experimental system. |
| Inconsistent results between experiments | Compound stability, cell passage number, or experimental conditions. | Ensure proper storage and handling of this compound. Use consistent cell passage numbers and carefully control for variables like cell density and treatment duration. |
This compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets.
| Target Class | Target | IC50 / Ki / Kd | Selectivity vs. G9a | Reference |
| Primary Targets | G9a (EHMT2) | <15 nM (IC50) | - | [1] |
| GLP (EHMT1) | 19 nM (IC50) | ~1.3x | [1] | |
| Other Methyltransferases | SUV39H1/2, EZH2, SETD7, MLL, SMYD3, DOT1L, SETD8, PRMT1/3 | >10,000 nM (IC50) | >667x | [1][10] |
| JMJD2E | ~4,500 nM (IC50) | >200x | [10] | |
| DNMT1 | >100,000 nM (IC50) | >5,000x | [10] | |
| Kinases | Panel of 24 kinases | >10,000 nM (estimated) | >667x | |
| Other Off-Targets | Choline Kinase Alpha (CHKA) | 270 nM (Kd) | ~18x | |
| Adrenergic α1A Receptor | % inhibition at 1µM: 90% | - | ||
| Adrenergic α1B Receptor | % inhibition at 1µM: 69% | - | ||
| Muscarinic M2 Receptor | 480 nM (IC50) | ~32x |
Key Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Levels
This protocol verifies the on-target activity of this compound by measuring the reduction in global H3K9me2 levels.
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Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 5 µM) and a vehicle control (e.g., DMSO) for your desired time point (e.g., 48-72 hours).
-
Histone Extraction:
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Harvest cells and wash with ice-cold PBS.
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Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
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Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
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Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-15 µg) on an SDS-PAGE gel (e.g., 15%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify the band intensities to determine the relative reduction in H3K9me2.
Protocol 2: Comparing Phenotypes with a Structurally Unrelated G9a/GLP Inhibitor (A-366)
This protocol helps to distinguish on-target phenotypes from those caused by off-target effects of the this compound scaffold.
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Determine Equipotent Doses: First, determine the IC50 for H3K9me2 reduction for both this compound and A-366 in your cell line using the Western blot protocol above. This will allow you to compare the compounds at functionally equivalent concentrations.
-
Phenotypic Assay: Perform your primary phenotypic assay (e.g., cell viability, migration, clonogenic assay) using a range of concentrations for both this compound and A-366, including their equipotent doses for H3K9me2 inhibition.
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Data Analysis: Compare the dose-response curves for the two compounds. If the phenotype is on-target, you would expect a similar maximal effect and potency profile when normalized to their H3K9me2 inhibition. A significantly different response may indicate an off-target effect of this compound.
Protocol 3: shRNA/siRNA Knockdown of G9a and GLP
This genetic approach provides the most definitive evidence for on-target activity.
-
Transduction/Transfection: Obtain validated shRNA or siRNA constructs targeting G9a (EHMT2) and GLP (EHMT1). Transduce (for shRNA) or transfect (for siRNA) your cells according to the manufacturer's protocol. A non-targeting control shRNA/siRNA should be used in parallel.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm knockdown of G9a and GLP by Western blot or qPCR. Also, confirm the reduction of global H3K9me2 levels by Western blot.
-
Phenotypic Analysis: Subject the knockdown and control cells to your phenotypic assay and compare the results to those obtained with this compound treatment. A similar phenotype between genetic knockdown and chemical inhibition strongly supports an on-target mechanism.
Signaling Pathways and Experimental Workflows
G9a/GLP and CHKA Signaling Pathways
The following diagram illustrates the primary on-target pathway of this compound and its most significant off-target pathway.
Caption: On-target vs. off-target pathways of this compound.
Experimental Workflow for Troubleshooting
This diagram provides a logical workflow for dissecting on-target versus off-target effects of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline Kinase α Mediates Interactions Between the Epidermal Growth Factor Receptor and Mechanistic Target of Rapamycin Complex 2 in Hepatocellular Carcinoma Cells to Promote Drug Resistance and Xenograft Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 8. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]
- 9. A-366 | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
unexpected phenotypic effects of UNC0638 treatment
Welcome to the technical support center for UNC0638, a potent and selective chemical probe for the histone methyltransferases G9a and G9a-like protein (GLP). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers effectively use this compound in their experiments and navigate unexpected phenotypic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and cell-penetrant small molecule that acts as a substrate-competitive inhibitor of the histone methyltransferases G9a and GLP.[1][2] Its primary function is to block the dimethylation of lysine 9 on histone H3 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[1][3] By inhibiting G9a/GLP, this compound leads to a global reduction in H3K9me2 levels, which can reactivate the expression of silenced genes.[1][4]
Q2: Is this compound suitable for in vivo animal studies?
A2: No, this compound is generally not recommended for in vivo animal studies. It exhibits poor pharmacokinetic properties, including high clearance and a short half-life, leading to low exposure levels after administration.[4][5] For in vivo research, the related compound UNC0642 was developed, which has improved pharmacokinetic properties.[5]
Q3: What is the difference between this compound and BIX-01294?
A3: this compound is an analog of BIX-01294 with significant improvements. This compound demonstrates greater potency and a much better separation between its functional effects (G9a/GLP inhibition) and general cellular toxicity.[1][4] The toxicity/function ratio for this compound is over 100, compared to less than 6 for BIX-01294, making this compound a more specific and reliable tool for cellular assays.[1][6]
Q4: Does this compound have any known off-target effects?
A4: While highly selective for G9a/GLP, some off-target effects have been noted. General cellular toxicity observed at higher concentrations may be independent of G9a/GLP inhibition, as the inactive control compound UNC0737 shows similar toxicity profiles.[1] More recently, choline kinase alpha (CHKA) has been identified as an unexpected off-target of this compound, which may explain some phenotypic discrepancies observed between different G9a/GLP inhibitor scaffolds.[7]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability or growth inhibition between different cell lines. | Cell-type specific dependencies on G9a/GLP activity. The p53 status of the cell line can influence the outcome; for example, MCF7 cells (functional p53) show a marked reduction in clonogenicity, while MDA-MB-231 cells (mutant p53) are much less affected.[1][8] | 1. Characterize p53 Status: Determine the p53 status of your cell lines. 2. Titrate Concentration: Perform a dose-response curve for each cell line to determine the optimal concentration for H3K9me2 reduction with minimal toxicity. 3. Use Positive/Negative Controls: Include cell lines with known sensitivity (e.g., MCF7) and resistance (e.g., MDA-MB-231) as controls in your experimental setup. |
| Observing apoptosis or cell death at concentrations expected to be non-toxic. | The apoptotic effect may be unrelated to G9a inhibition, especially at higher concentrations or after prolonged exposure (e.g., >72h).[6] This could be due to off-target effects. | 1. Confirm On-Target Effect: Verify a reduction in global H3K9me2 levels at your working concentration using Western Blot or In-Cell Western. 2. Use a Negative Control: Treat cells with the inactive analog UNC0737. If you observe similar toxicity, the effect is likely off-target.[1] 3. Time-Course Experiment: Reduce the treatment duration. Significant H3K9me2 reduction can be seen within 48 hours.[1] |
| Induction of autophagy markers (e.g., LC3B-II) is observed, but the complete autophagy process seems stalled. | This compound treatment can induce the formation of autophagosomes but may be insufficient to drive full autophagic flux (the degradation of autophagosomes).[9][10][11] This is because G9a inhibition alone does not robustly inhibit the mTOR pathway, a key regulator of autophagy.[11] | 1. Measure Autophagic Flux: Use an autophagic flux assay (e.g., using bafilomycin A1 or a tandem mCherry-GFP-LC3 reporter) to distinguish between autophagy induction and a block in degradation. 2. Combine with mTOR Inhibitor: To study the role of G9a in autophagy, consider co-treatment with an mTOR inhibitor like Torin 1 or Rapamycin to promote complete flux.[11] |
| Expected changes in the expression of a known G9a-regulated gene are not observed. | G9a can regulate gene expression through mechanisms that are independent of its methyltransferase activity.[12] this compound, as a catalytic inhibitor, will only affect phenotypes dependent on this enzymatic function. | 1. Verify Target: Confirm that the gene of interest is regulated by G9a's methyltransferase activity. For example, G9a represses p21 and Rb1 via H3K9me2, and their expression is affected by this compound. In contrast, E2F1 target genes are regulated by G9a in a methyltransferase-independent manner and are not affected by the inhibitor.[12] 2. Use Genetic Knockdown: Compare the phenotype from this compound treatment with that from shRNA-mediated knockdown of G9a. Discrepancies may point to a methyltransferase-independent function. |
| This compound treatment does not induce DNA damage, but it sensitizes cells to other DNA-damaging agents. | This is an expected and reported effect. This compound's primary role in the DNA damage response is not to cause damage itself, but to impair the DNA double-strand break (DSB) repair machinery, specifically the non-homologous end joining (NHEJ) pathway.[2] | 1. Experimental Design: To study this effect, pre-treat cells with this compound before exposing them to a low dose of a DSB-inducing agent (e.g., etoposide, phleomycin, or irradiation). 2. Assess DNA Repair: Measure the persistence of DNA damage markers like γH2AX or 53BP1 foci. In the presence of this compound, these markers should resolve more slowly after the damaging agent is introduced.[2][13] |
Data Presentation: Quantitative Effects of this compound
Table 1: Cellular Potency (H3K9me2 Inhibition) of this compound
Data represents the IC₅₀ values for the reduction of global H3K9me2 levels after 48 hours of treatment.
| Cell Line | Cell Type | IC₅₀ (nM) | Reference |
| MDA-MB-231 | Breast Carcinoma | 81 | [1] |
| 22RV1 | Prostate Carcinoma | 48 | [1] |
| PC3 | Prostate Carcinoma | 59 | [1] |
| HCT-116 | Colon Carcinoma | 210 | [14] |
| MCF7 | Breast Carcinoma | 134 | [1] |
| IMR-90 | Normal Fibroblast | 238 | [1] |
Table 2: Cellular Toxicity of this compound
Data represents the EC₅₀ values for cellular viability as measured by MTT assay after prolonged exposure.
| Cell Line | Treatment Duration | EC₅₀ (µM) | Reference |
| MDA-MB-231 | 96 hours | 11.2 | [1] |
| 22RV1 | 48 hours | >20 | [14] |
Experimental Protocols
Protocol 1: In-Cell Western for H3K9me2 Quantification
This protocol is adapted from methodologies used to assess the cellular potency of this compound.[1]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 30 µM) for 48 hours. Include a DMSO-only control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash wells three times with 0.1% Triton X-100 in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a primary antibody against H3K9me2 (e.g., rabbit anti-H3K9me2) diluted in Odyssey Blocking Buffer with 0.1% Tween-20.
-
Secondary Antibody and Normalization Dye Incubation:
-
Wash wells five times with 0.1% Tween-20 in PBS.
-
Incubate for 1 hour at room temperature in the dark with an appropriate IRDye-conjugated secondary antibody (e.g., IRDye 800CW goat anti-rabbit) and a cell normalization dye (e.g., DRAQ5) diluted in Odyssey Blocking Buffer.
-
-
Imaging and Analysis:
-
Wash wells five times with 0.1% Tween-20 in PBS.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the integrated intensity of the H3K9me2 signal and normalize it to the cell number signal (DRAQ5). Plot the normalized data to determine the IC₅₀ value.
-
Protocol 2: Sensitization to DNA Damage Assay
This protocol is for assessing how this compound affects cell survival after exposure to a DNA-damaging agent.[2]
-
Cell Seeding: Seed cells (e.g., U2OS) at a low density in 6-well plates.
-
Pre-treatment: Treat cells with a fixed, non-toxic concentration of this compound (e.g., 1 µM) or DMSO control for 24 hours.
-
DNA Damage Induction: Add a low dose of a DSB-inducing agent (e.g., 1 µM phleomycin or 1 µM etoposide) to the media, in the continued presence of this compound or DMSO.
-
Cell Death Analysis (Flow Cytometry):
-
After 4 days of co-treatment, harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (Annexin V/PI double-positive) cells.
-
Visualizations: Signaling Pathways and Workflows
G9a/GLP Inhibition and Transcriptional Activation
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation and reversing gene repression.
This compound Effect on DNA Damage Response in Hepatocytes
Caption: this compound sensitizes DNA-damaged hepatocytes to apoptosis by upregulating the pro-apoptotic gene Bcl-G.[15][16]
Experimental Workflow: Troubleshooting Unexpected Cell Viability
Caption: A logical workflow for troubleshooting unexpected effects of this compound on cell viability.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. G9a promotes proliferation and inhibits cell cycle exit during myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of histone methyltransferase G9a attenuates liver cancer initiation by sensitizing DNA-damaged hepatocytes to p53-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
UNC0638: A Potent and Selective Inhibitor of G9a and GLP Histone Methyltransferases
A comprehensive analysis of UNC0638's selectivity profile against other histone methyltransferases (HMTs), providing researchers, scientists, and drug development professionals with essential comparative data and detailed experimental protocols.
This compound is a widely utilized chemical probe for studying the biological roles of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] These enzymes play a crucial role in gene silencing through the mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2).[3][4] The high potency and, critically, the selectivity of this compound are paramount for ensuring that observed biological effects can be confidently attributed to the inhibition of G9a and GLP. This guide provides a detailed comparison of this compound's activity against a panel of other HMTs and related enzymes, supported by experimental data and protocols.
Comparative Selectivity of this compound
This compound demonstrates exceptional selectivity for G9a and GLP over a broad spectrum of other histone methyltransferases and non-epigenetic targets.[3][5] The following table summarizes the inhibitory activity of this compound against its primary targets and a panel of other HMTs.
| Target | Target Class | Substrate | IC50 (nM) | Selectivity Fold (vs. G9a) | Reference |
| G9a (EHMT2) | Histone Lysine Methyltransferase | H3K9 | <15 | - | [5][6] |
| GLP (EHMT1) | Histone Lysine Methyltransferase | H3K9 | 19 | ~1.3 | [5][6] |
| SETD7 (SET7/9) | Histone Lysine Methyltransferase | H3K4 | >100,000 | >10,000 | [5] |
| SETD8 (SET8) | Histone Lysine Methyltransferase | H4K20 | >100,000 | >10,000 | [5] |
| SUV39H2 | Histone Lysine Methyltransferase | H3K9 | >100,000 | >10,000 | [5] |
| PRMT3 | Protein Arginine Methyltransferase | Arginine | >100,000 | >10,000 | [5] |
| SUV39H1 | Histone Lysine Methyltransferase | H3K9 | Inactive | - | [3] |
| EZH2 | Histone Lysine Methyltransferase | H3K27 | Inactive | - | [3] |
| MLL | Histone Lysine Methyltransferase | H3K4 | Inactive | - | [3] |
| SMYD3 | Histone Lysine Methyltransferase | H3K4 | Inactive | - | [3] |
| DOT1L | Histone Lysine Methyltransferase | H3K79 | Inactive | - | [3] |
| PRMT1 | Protein Arginine Methyltransferase | Arginine | Inactive | - | [3] |
| JMJD2E | Jumonji Protein Demethylase | H3K9me3 | 4,500 | >200 | [3] |
| DNMT1 | DNA Methyltransferase | DNA | 107,000 | >5,000 | [3] |
Note: "Inactive" indicates that no significant inhibition was observed at the tested concentrations.
Experimental Methodologies
The selectivity of this compound is typically determined using a combination of in vitro biochemical assays and cell-based assays. Below are detailed protocols for two key experimental approaches.
Biochemical Selectivity Assessment: Fluorescence-Based SAHH-Coupled Assay
This assay quantitatively measures the enzymatic activity of HMTs by detecting the production of S-adenosylhomocysteine (SAH), a universal by-product of methylation reactions.
Principle: The assay relies on the enzymatic coupling of SAH hydrolysis to the generation of a fluorescent signal. S-adenosylhomocysteine hydrolase (SAHH) converts SAH to homocysteine and adenosine. The free sulfhydryl group of homocysteine then reacts with a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence that is proportional to the HMT activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer consisting of 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, and 1 mM DTT.
-
Enzyme and Inhibitor Incubation: Add the specific histone methyltransferase (e.g., G9a at 25 nM, or other HMTs at appropriate concentrations) to the wells of a 384-well plate.[5] Add varying concentrations of this compound (typically from 4 nM to 16 µM) and incubate for 15 minutes at room temperature.[5]
-
Reaction Initiation: Initiate the reaction by adding a mixture containing the histone peptide substrate (e.g., 10 µM H3 peptide 1-21 for G9a), S-adenosylmethionine (SAM, the methyl donor), SAHH, and the fluorescent probe.[5]
-
Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Activity Assessment: In-Cell Western Assay for H3K9 Dimethylation
This assay measures the ability of this compound to inhibit G9a/GLP activity within a cellular context by quantifying the levels of H3K9me2.
Principle: Cells are treated with this compound, fixed, and permeabilized to allow for antibody access. A primary antibody specific for H3K9me2 is used to detect the methylation mark, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the level of H3K9me2, is then quantified.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere. Treat the cells with a dose range of this compound for 48 hours.[5]
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with a fluorescently labeled secondary antibody (e.g., an IRDye-conjugated antibody) for 1 hour at room temperature in the dark.
-
Normalization and Imaging: For normalization of cell number, a nuclear stain (e.g., DRAQ5) can be added.[3] Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for H3K9me2 and normalize it to the cell number signal. Plot the normalized intensity against the this compound concentration to determine the cellular IC50.
G9a/GLP Signaling Pathway and Inhibition by this compound
G9a and GLP form a heterodimeric complex that is the primary driver of H3K9 di-methylation in euchromatin.[4] This methylation event creates a binding site for heterochromatin protein 1 (HP1), which in turn recruits other repressive factors, leading to chromatin compaction and transcriptional silencing. This compound acts as a competitive inhibitor, likely at the substrate-binding pocket, thereby preventing the methylation of H3K9 and subsequent gene silencing.[3]
Caption: Inhibition of the G9a/GLP signaling pathway by this compound.
Conclusion
The data presented in this guide unequivocally demonstrate the high selectivity of this compound for the G9a and GLP histone methyltransferases. Its minimal activity against a wide array of other HMTs and epigenetic modifiers validates its use as a specific chemical probe. Researchers employing this compound can, with a high degree of confidence, attribute observed biological outcomes to the inhibition of G9a/GLP-mediated H3K9 methylation, provided that appropriate concentrations and controls are used. The detailed experimental protocols provided herein offer a foundation for the rigorous validation of this compound's activity and the exploration of G9a/GLP biology.
References
- 1. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
UNC0638: A Potent and Selective Chemical Probe for G9a/GLP Inhibition as an Alternative to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The study of protein lysine methyltransferases G9a and G9a-like protein (GLP) is crucial for understanding epigenetic regulation and its role in various diseases, including cancer. Traditionally, small interfering RNA (siRNA) has been the primary tool for silencing G9a and GLP to investigate their function. However, the advent of potent and selective small molecule inhibitors, such as UNC0638, presents a compelling alternative. This guide provides an objective comparison of this compound and siRNA knockdown for targeting G9a/GLP, supported by experimental data and detailed protocols.
Introduction to G9a/GLP and Their Inhibition
G9a (also known as EHMT2) and GLP (also known as EHMT1) are closely related histone methyltransferases that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2] These enzymes form a functional heteromeric complex in vivo, which is essential for their enzymatic activity.[3][4] Dysregulation of G9a/GLP activity has been implicated in various cancers, making them attractive therapeutic targets.[5][6]
This compound is a potent, selective, and cell-penetrant small molecule inhibitor of both G9a and GLP.[7][8] It acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of the enzymes.[9] In contrast, siRNA-mediated knockdown reduces the expression of G9a and GLP at the mRNA level, leading to a decrease in protein levels.
Comparative Analysis: this compound vs. G9a/GLP siRNA Knockdown
| Feature | This compound (Chemical Inhibition) | G9a/GLP siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible, competitive inhibition of G9a/GLP catalytic activity.[9] | Post-transcriptional gene silencing leading to reduced G9a/GLP protein levels. |
| Speed of Onset | Rapid, within hours of treatment. | Slower, requires time for mRNA and protein degradation (typically 24-72 hours). |
| Reversibility | Reversible upon compound washout. | Long-lasting, recovery requires de novo protein synthesis. |
| Specificity | Highly selective for G9a/GLP over other methyltransferases.[8] Some off-target effects on GPCRs at higher concentrations have been noted but with significantly lower affinity.[9] | Can have off-target effects by silencing unintended genes with partial sequence complementarity.[10][11][12] The extent of off-target effects can be concentration-dependent.[10][11] |
| Control over Activity | Precise dose-dependent control over the degree of inhibition. | Knockdown efficiency can be variable and difficult to titrate precisely. |
| Non-catalytic Functions | Primarily targets the catalytic activity of G9a/GLP. May not affect scaffolding functions. | Reduces the total protein level, thereby affecting both catalytic and non-catalytic (scaffolding) functions.[13] |
| Toxicity | Low cellular toxicity with a good separation between functional potency and toxicity.[8][9] | Can induce off-target-related cellular toxicity and apoptosis.[14] |
| In vivo Applicability | UNC0642, a close analog of this compound with improved pharmacokinetic properties, is suitable for in vivo studies.[15][16] | In vivo delivery of siRNA can be challenging. |
Quantitative Data Summary
Potency and Efficacy
| Compound/Method | Target | IC50 / Kᵢ | Cellular H3K9me2 Reduction | Reference |
| This compound | G9a | < 15 nM (IC50) | IC50 = 81 nM (MDA-MB-231 cells) | [8][9] |
| GLP | 19 ± 1 nM (IC50) | [9] | ||
| G9a | 3.0 ± 0.05 nM (Kᵢ) | [9] | ||
| shRNA Knockdown | G9a and GLP | N/A | Comparable to this compound treatment | [7][9] |
Cellular Effects of this compound
| Cell Line | Effect | Concentration | Reference |
| MDA-MB-231 | Reduction of H3K9me2 levels | 1 µM (48h) | [9] |
| MCF7 | Reduced clonogenicity | Not specified | [7] |
| Reduced H3K9me2 at gene promoters | 320 nM | [9] | |
| Mouse Embryonic Stem Cells | Reactivation of silenced genes | Concentration-dependent | [7] |
| Triple Negative Breast Cancer Cells | Suppression of cell invasion and migration | Non-cytotoxic concentration | [6] |
| Neuroblastoma (MYCN-amplified) | Apoptosis | IC50 ~8.3 µM | [15] |
Signaling Pathway and Experimental Workflows
G9a/GLP Signaling Pathway
Caption: G9a/GLP form a complex that methylates histone and non-histone proteins, leading to transcriptional repression and altered protein function. This compound inhibits the complex's catalytic activity, while siRNA reduces G9a/GLP protein levels.
Experimental Workflow: Comparing this compound and siRNA
Caption: A typical experimental workflow to compare the effects of this compound and G9a/GLP siRNA on cellular processes.
Detailed Experimental Protocols
In-Cell Western Assay for H3K9me2 Levels
This protocol allows for the rapid quantification of histone methylation in a cellular context.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with G9a/GLP siRNA and incubate for the desired time (e.g., 48 hours).
-
Fixation and Permeabilization: Fix cells with 4% formaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.
-
Normalization: Stain with a nuclear stain (e.g., DRAQ5) to normalize for cell number.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., Odyssey) and quantify the fluorescence intensity. The H3K9me2 signal is normalized to the DRAQ5 signal.[9]
siRNA Knockdown of G9a/GLP
A general protocol for transiently knocking down G9a and GLP expression.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes targeting G9a, GLP, and a non-targeting control in RNase-free water to a stock concentration (e.g., 20 µM).
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., to a final concentration of 25-50 nM) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.[17]
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before harvesting for downstream analysis. The optimal time will depend on the cell type and the stability of the target proteins.
-
Validation of Knockdown: Assess the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.[18][19]
Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol is used to determine the genomic localization of H3K9me2.
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K9me2 or a control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enriched DNA by qPCR (ChIP-qPCR) using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[9][20]
Conclusion
Both this compound and siRNA are valuable tools for studying G9a and GLP function. This compound offers a rapid, reversible, and dose-dependent method to specifically inhibit the catalytic activity of G9a/GLP with low cytotoxicity. This makes it particularly useful for dissecting the roles of the methyltransferase activity in various cellular processes and for preclinical studies.
siRNA-mediated knockdown, on the other hand, reduces the total protein levels of G9a and GLP, which can be advantageous for studying their non-catalytic scaffolding functions. However, researchers must be cautious of potential off-target effects and the slower, less easily controlled nature of this technique.
The choice between this compound and siRNA will depend on the specific research question. For studies focused on the enzymatic function of G9a/GLP, this compound is a superior tool due to its specificity and control. For investigating the roles of the entire protein, including potential non-catalytic functions, a combination of both approaches, or at least a careful validation of siRNA results, is recommended. The development of chemical probes like this compound has significantly advanced the study of G9a/GLP, providing a more refined alternative to traditional genetic knockdown methods.
References
- 1. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPOP mutation induces DNA methylation via stabilizing GLP/G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. This compound, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleck.co.jp [selleck.co.jp]
- 17. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-lysine methyltransferases G9a and GLP1 promote responses to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Cross-Validation of UNC0638 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epigenetic modifier UNC0638 with genetic models, offering a framework for cross-validating its on-target effects. This compound is a potent and selective chemical probe that inhibits the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Validating the effects of a chemical probe like this compound with genetic models is crucial to ensure that its observed biological effects are due to the specific inhibition of its intended targets.
Mechanism of Action of this compound
This compound acts as a substrate-competitive inhibitor, binding to the H3 peptide binding pocket of G9a and GLP, thereby preventing the methylation of H3K9.[1] It does not compete with the cofactor S-adenosylmethionine (SAM).[1] This specific mechanism of action has been confirmed by kinetic studies and X-ray crystallography.[1] The inhibition of G9a and GLP by this compound leads to a global reduction in H3K9me2 levels, which can reactivate the expression of silenced genes.[1][2][3]
Quantitative Comparison of this compound with Genetic Models and Other Inhibitors
The effects of this compound have been shown to be highly comparable to those achieved by genetic knockdown of G9a and GLP, providing strong evidence for its on-target activity.[1][2][3]
| Parameter | This compound | G9a/GLP shRNA Knockdown | BIX-01294 | UNC0642 |
| Target | G9a and GLP | G9a and GLP | G9a and GLP | G9a and GLP |
| Mechanism | Substrate-competitive inhibition | Post-transcriptional gene silencing | Substrate-competitive inhibition | Substrate-competitive inhibition |
| In Vitro IC50 (G9a) | < 15 nM[1][4] | N/A | ~1.9 µM | ~2.5 nM |
| In Vitro IC50 (GLP) | 19 nM[1][4] | N/A | ~1.7 µM | ~1.5 nM |
| Cellular IC50 (H3K9me2 reduction) | ~50-100 nM[1] | N/A | ~1.4 µM | ~20 nM |
| In Vivo Suitability | No (poor pharmacokinetics)[1][5][6] | Yes (in model organisms) | Limited | Yes |
| Key Features | Potent and selective cellular tool[1] | Genetic validation of target | First-generation inhibitor | In vivo chemical probe[5][7] |
Signaling Pathway of G9a/GLP and this compound Inhibition
The following diagram illustrates the role of G9a and GLP in gene silencing and how this compound intervenes in this process.
Caption: G9a/GLP methyltransferase complex utilizes SAM to methylate H3K9, leading to transcriptional repression. This compound competitively inhibits this process.
Experimental Protocols for Cross-Validation
To rigorously validate the effects of this compound, it is essential to perform parallel experiments with genetic models.
shRNA-mediated Knockdown of G9a and GLP
This protocol outlines the steps to compare the effects of this compound treatment with the genetic knockdown of G9a and GLP.
a. Cell Culture and Transfection:
-
Culture cells of interest (e.g., MCF7, MDA-MB-231) in appropriate media.
-
Transfect cells with shRNA constructs targeting G9a and GLP, or a non-targeting control shRNA, using a suitable transfection reagent.
-
Select for stably transfected cells using an appropriate antibiotic.
b. Validation of Knockdown:
-
Confirm the reduction of G9a and GLP expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.
c. Comparative Analysis:
-
Treat the non-transfected parental cell line with a dose range of this compound.
-
Culture the shRNA knockdown and control cell lines under the same conditions.
-
Perform downstream assays in parallel on all cell lines.
d. Recommended Assays:
-
Global H3K9me2 Levels: Use Western blotting or immunofluorescence to compare the reduction in global H3K9me2 levels between this compound-treated and knockdown cells.
-
Gene Expression Analysis: Use RT-qPCR or RNA sequencing to analyze the expression of known G9a/GLP target genes.
-
Phenotypic Assays: Compare cellular phenotypes such as cell viability, proliferation, clonogenicity, or migration.[1][2]
CRISPR/Cas9-mediated Knockout of G9a
For a more complete ablation of G9a function, a CRISPR/Cas9-mediated knockout can be employed.
a. gRNA Design and Cloning:
-
Design and clone guide RNAs (gRNAs) targeting a critical exon of the EHMT2 (G9a) gene into a Cas9 expression vector.
b. Transfection and Selection:
-
Transfect the gRNA/Cas9 vector into the target cells.
-
Select single-cell clones and expand them.
c. Validation of Knockout:
-
Screen clones for G9a knockout by Western blot and confirm the genomic modification by sequencing the targeted locus.
d. Comparative Analysis with this compound:
-
Treat wild-type and G9a knockout cells with this compound.
-
Assess H3K9me2 levels. In G9a knockout cells, the effect of this compound on H3K9me2 should be significantly diminished if G9a is the primary target.
-
Compare other relevant phenotypes to distinguish the effects of inhibiting both G9a and GLP (with this compound) versus G9a alone.
Experimental Workflow for Cross-Validation
The following diagram outlines the logical flow for cross-validating the effects of this compound with a genetic model.
Caption: A workflow illustrating the parallel chemical and genetic experiments for validating the on-target effects of this compound.
Conclusion
The cross-validation of this compound's effects with genetic models like shRNA knockdown or CRISPR-mediated knockout is a critical step in ensuring the specificity of this chemical probe. The high concordance between the outcomes of this compound treatment and genetic silencing of G9a/GLP solidifies its role as a valuable tool for studying the biological functions of these methyltransferases in a cellular context. For in vivo studies, however, the improved analog UNC0642 is recommended due to its favorable pharmacokinetic properties.[5][7] By employing the experimental frameworks outlined in this guide, researchers can confidently attribute the observed biological phenomena to the specific inhibition of G9a and GLP.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of an in vivo chemical probe of the lysine methyltransferases G9a and GLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to G9a Inhibitors for Cancer Research: UNC0638 and Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable G9a inhibitor is a critical step in investigating the epigenetic regulation of cancer. This guide provides an objective comparison of UNC0638 with other prominent G9a inhibitors, supported by experimental data, to aid in this selection process.
The histone methyltransferase G9a (also known as EHMT2) plays a crucial role in tumorigenesis by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to transcriptional repression of tumor suppressor genes. Consequently, inhibitors of G9a have emerged as promising therapeutic agents in oncology. This guide focuses on a comparative analysis of this compound, a widely used G9a inhibitor, against other key inhibitors: BIX-01294, A-366, and UNC0642.
Performance Comparison of G9a Inhibitors
The efficacy of G9a inhibitors is primarily assessed by their potency in inhibiting the G9a enzyme and their effects on cancer cell viability and proliferation. The following tables summarize the key quantitative data for this compound and its alternatives.
Enzymatic Potency
| Inhibitor | Target(s) | IC50 (G9a) | IC50 (GLP) | Selectivity | Reference |
| This compound | G9a/GLP | <15 nM[1] | 19 nM[1] | >500-fold over other HMTs | [2] |
| BIX-01294 | G9a/GLP | 1.7 µM[3] | 0.9 µM[3] | >20-fold over other HMTs | [2] |
| A-366 | G9a/GLP | 3.3 nM[4] | 38 nM[4] | >1000-fold over other HMTs | [4][5] |
| UNC0642 | G9a/GLP | <2.5 nM[6] | <2.5 nM[7] | >20,000-fold over 13 other HMTs | [8] |
Cellular Activity: Inhibition of H3K9 Dimethylation
| Inhibitor | Cell Line | Cellular IC50 / EC50 (H3K9me2 reduction) | Reference |
| This compound | PC-3 (Prostate) | ~300 nM (EC50) | [4] |
| A-366 | PC-3 (Prostate) | ~300 nM (EC50) | [4] |
| UNC0642 | PC3 (Prostate) | 130 nM (IC50) | [8] |
Cellular Viability and Proliferation
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (Viability/Proliferation) | Reference |
| This compound | Neuroblastoma (MYCN-amplified) | Kelly, LAN-1, NGP | Average 8.3 µM | [9] |
| Neuroblastoma (non-MYCN-amplified) | SK-N-AS, SH-SY5Y, SK-N-FI | Average 19 µM | [9] | |
| UNC0642 | Bladder Cancer | T24, J82, 5637 | 9.85 µM, 13.15 µM, 9.57 µM | [10] |
| Neuroblastoma (MYCN-amplified) | Kelly, LAN-1, NGP | Average 15 µM | [9] | |
| Neuroblastoma (non-MYCN-amplified) | SK-N-AS, SH-SY5Y, SK-N-FI | Average 32 µM | [9] | |
| BIX-01294 | Nasopharyngeal Carcinoma | CNE1, CNE2 | Data on proliferation inhibition, specific IC50 not provided | [11] |
Key Signaling Pathways and Experimental Workflows
The antitumor effects of G9a inhibitors are mediated through various signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
The diagram above illustrates how G9a inhibitors block the catalytic activity of the G9a/GLP complex, leading to a reduction in H3K9me2 levels. This derepresses tumor suppressor genes that, in turn, can inhibit pro-cancerous pathways like Wnt/β-catenin signaling. G9a also directly influences other critical cellular processes such as autophagy and EMT.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize G9a inhibitors.
In-Cell Western (ICW) for H3K9me2 Levels
This protocol allows for the quantification of histone modifications directly in cultured cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures they are sub-confluent at the time of analysis.
-
Inhibitor Treatment: Treat cells with a dose range of the G9a inhibitor (e.g., this compound, A-366) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me2 (e.g., Abcam ab1220) diluted in blocking buffer overnight at 4°C. A parallel incubation with an antibody against total Histone H3 should be performed for normalization.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with an appropriate near-infrared fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells three times. Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). The H3K9me2 signal should be normalized to the total Histone H3 signal.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cancer cells after inhibitor treatment.
-
Cell Seeding and Treatment: Seed a low number of cells (e.g., 500-1000 cells per well in a 6-well plate) and allow them to adhere overnight. Treat the cells with the G9a inhibitor for a defined period (e.g., 24-72 hours).
-
Recovery: Remove the inhibitor-containing medium and replace it with fresh complete medium.
-
Colony Formation: Incubate the cells for 10-14 days, allowing for the formation of colonies (defined as a cluster of at least 50 cells).
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in 25% methanol for 10-30 minutes.
-
Gently wash with water and allow to air dry.
-
Count the number of colonies in each well. The plating efficiency and surviving fraction can then be calculated.
-
Mouse Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of G9a inhibitors.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the G9a inhibitor (e.g., UNC0642, A-366) via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle. This compound is generally not suitable for in vivo studies due to poor pharmacokinetics.
-
Tumor Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for H3K9me2 and proliferation markers (e.g., Ki-67).
Conclusion
The choice of a G9a inhibitor for cancer research depends on the specific experimental context.
-
This compound is a potent and well-characterized tool for in vitro studies, offering a good balance of potency and selectivity.
-
BIX-01294 , as an earlier generation inhibitor, has been instrumental in validating G9a as a target, but its lower potency and potential for off-target effects and cytotoxicity should be considered.
-
A-366 stands out for its high selectivity and reduced cytotoxicity, making it a valuable tool for dissecting the specific roles of G9a/GLP in cellular processes.
-
UNC0642 represents an optimized version of this compound with improved pharmacokinetic properties, making it the preferred choice for in vivo studies.
Researchers should carefully consider the data presented in this guide to select the most appropriate G9a inhibitor for their specific research questions, ensuring robust and reproducible results in the investigation of G9a's role in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-366 | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. G9a/GLP inhibitor | G9a/GLP activator | G9a/GLP Inhibition [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BIX-01294, a G9a inhibitor, suppresses cell proliferation by inhibiting autophagic flux in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of G9a/GLP Inhibitors: UNC0638 vs. A-366
A Guide for Researchers in Epigenetics and Drug Discovery
This guide provides a detailed comparative analysis of two widely used chemical probes, UNC0638 and A-366, which target the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). Both molecules are instrumental in studying the biological roles of H3K9 dimethylation in gene silencing, however, they exhibit distinct biochemical and cellular profiles that are critical for experimental design and data interpretation.
Introduction to G9a/GLP and their Inhibitors
Protein lysine methyltransferases G9a and GLP are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2][3] These enzymes form a heteromeric complex in euchromatin and play crucial roles in development, cellular differentiation, and disease, including cancer.[4]
This compound and A-366 were developed as potent and selective small-molecule inhibitors of G9a and GLP. Both are substrate-competitive, cell-permeable probes used to investigate the functional consequences of G9a/GLP inhibition.[5][6][7] While they share a common mechanism of action, critical differences in their selectivity, cellular activity, and cytotoxicity have emerged, positioning them as complementary tools for dissecting G9a/GLP biology.
Mechanism of Action: Targeting the H3 Peptide Binding Site
Both this compound and A-366 function as peptide-competitive inhibitors. They occupy the histone substrate binding groove of G9a and GLP, preventing the methylation of H3K9.[5][6] This mechanism contrasts with S-adenosylmethionine (SAM) competitive inhibitors, which target the cofactor binding pocket. The peptide-competitive nature of these compounds contributes to their high selectivity over other methyltransferases.
Data Presentation: Quantitative Comparison
Table 1: Biochemical Potency and Selectivity
This table summarizes the in vitro inhibitory activity of this compound and A-366 against their primary targets, G9a and GLP. A-366 demonstrates higher potency for G9a, while this compound shows more balanced activity against both enzymes.
| Compound | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) | Selectivity Profile |
| This compound | <15[5][8][9] | 19[5][8][9][10] | >10,000-fold selective against SET7/9, SET8, PRMT3, and SUV39H2.[9] Some off-target activity at M₂, α₁ₐ, and α₁ₑ adrenergic receptors at 1 µM.[5] |
| A-366 | 3.3[11][12] | 38[11][12] | >1000-fold selective against 21 other methyltransferases.[11][12] High affinity for histamine H3 receptor (Kᵢ = 17 nM).[11] |
Table 2: Cellular Potency and Phenotypic Effects
In cellular assays, both compounds effectively reduce global H3K9me2 levels with similar potencies. However, they exhibit a striking divergence in their effects on cell proliferation and viability, with this compound showing significant cytotoxicity that is not observed with A-366 in multiple cell lines.[7][13]
| Compound | Cellular H3K9me2 EC₅₀/IC₅₀ (nM) | Effect on Cell Proliferation / Viability |
| This compound | 50 - 300 (cell line dependent)[6][14] | Anti-proliferative and cytotoxic effects observed at concentrations near its cellular EC₅₀ for H3K9me2 inhibition.[7][13][15] |
| A-366 | ~300 (in PC-3 cells)[6][7][11] | Significantly less cytotoxic; often shows no impact on cell proliferation or viability even at concentrations well above its EC₅₀ for H3K9me2 inhibition.[7][16][17] |
This discrepancy suggests that the anti-proliferative effects of this compound may be due to off-target activities, whereas A-366 allows for the study of G9a/GLP inhibition in the absence of confounding cytotoxicity.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are protocols for key experiments used to characterize this compound and A-366.
In Vitro Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)
This biochemical assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone peptide substrate.
Methodology:
-
Prepare a reaction mixture containing recombinant G9a or GLP enzyme, a biotinylated H3(1-25) peptide substrate, and the inhibitor (this compound or A-366) at various concentrations in assay buffer.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add streptavidin-coated scintillation proximity assay (SPA) beads. The beads bind to the biotinylated peptide substrate.
-
When a radiolabeled methyl group has been transferred to the peptide, the bead is brought into close proximity with the scintillant, producing a light signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K9me2 Quantification (In-Cell Western)
This high-throughput immunocytochemical assay measures the levels of a specific protein modification within cells grown in a microplate.
Methodology:
-
Seed cells (e.g., PC-3, MDA-MB-231) in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of this compound or A-366 for a specified duration (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with a primary antibody specific for H3K9me2.
-
For normalization, co-incubate with another primary antibody for total Histone H3 or use a DNA dye like DRAQ5.[5]
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Scan the plate on a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the signal for total H3 or DNA content.
-
Calculate EC₅₀ values from the dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Methodology:
-
Plate cells in an opaque-walled 96-well plate.
-
Treat cells with various concentrations of the inhibitor for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent directly to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
The luminescent signal is directly proportional to the number of viable cells. Plot the results to determine any anti-proliferative or cytotoxic effects.
Summary and Recommendations
Both this compound and A-366 are potent and selective inhibitors of G9a and GLP that effectively reduce cellular H3K9me2 levels. Their primary distinction lies in their phenotypic consequences.
Recommendations for Researchers:
-
A-366 is the recommended probe for studies aiming to isolate the direct consequences of G9a/GLP enzymatic inhibition on gene expression and other cellular processes, due to its minimal impact on cell viability.[7][17] This makes it a "cleaner" tool for elucidating the on-target functions of G9a and GLP.
-
This compound remains a valuable tool, but researchers must be aware of its potential off-target effects that contribute to cytotoxicity.[7][13] When using this compound, it is crucial to include appropriate controls, such as A-366 or inactive structural analogs, to differentiate between on-target G9a/GLP effects and off-target cytotoxic responses. The observed anti-cancer effects of this compound may be a result of a combination of G9a/GLP inhibition and these other activities.[18][19]
References
- 1. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. This compound, G9 and GLP histone methyltransferase inhibitor (CAS 1255580-76-7) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A-366 | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 16. medkoo.com [medkoo.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
Confirming On-Target Effects of UNC0638 with Rescue Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0638, a potent G9a/GLP histone methyltransferase inhibitor, with other alternatives. It details the use of rescue experiments to confirm its on-target effects, supported by experimental data and detailed protocols.
This compound is a highly selective and potent small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1][2] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[3][4] Inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels, reactivating silenced genes and inducing various cellular responses, including apoptosis in cancer cells and modulation of signaling pathways.[1][2][5]
To ensure that the observed cellular phenotype following this compound treatment is a direct consequence of its intended on-target activity, and not due to off-target effects, rescue experiments are a critical validation step. This guide will explore the principles of rescue experiments in the context of this compound and provide a comparative analysis with other G9a/GLP inhibitors.
The Principle of Rescue Experiments
A rescue experiment aims to demonstrate the specificity of an inhibitor or a genetic knockdown by reintroducing a functional version of the target protein that is resistant to the initial perturbation. If the observed phenotype is reversed or "rescued" upon reintroduction of the target, it strongly suggests that the initial effect was indeed due to the specific inhibition or knockdown of that target.
In the context of shRNA-mediated knockdown, this is typically achieved by introducing a cDNA encoding the target protein with silent mutations in the shRNA-binding site.[6] This makes the mRNA transcribed from the cDNA resistant to the shRNA, allowing for the expression of the target protein and subsequent rescue of the phenotype.
For a chemical inhibitor like this compound, a rescue experiment involves modulating downstream effectors of the target to counteract the inhibitor's effects. For instance, if this compound inhibits a pathway by downregulating a specific protein, re-expressing that protein from an external construct should rescue the phenotype.
On-Target Effects of this compound and Rescue Strategy
A key signaling pathway influenced by G9a/GLP inhibition involves the Wnt signaling pathway. Studies in non-small cell lung cancer (NSCLC) have shown that targeting G9a, either by siRNA knockdown or with this compound, suppresses tumor growth and the Wnt signaling pathway.[5] This effect is mediated, at least in part, through the downregulation of Heterochromatin Protein 1 alpha (HP1α) and the epigenetic restoration of Adenomatous Polyposis Coli 2 (APC2), a tumor suppressor.[5]
This provides a clear strategy for a rescue experiment to confirm the on-target effects of this compound:
-
Inhibition: Treat NSCLC cells with this compound, leading to G9a/GLP inhibition, decreased H3K9me2, reduced cell proliferation, and suppression of the Wnt signaling pathway.
-
Rescue: In the presence of this compound, experimentally restore the expression of HP1α and simultaneously silence the expression of APC2.
-
Observation: Assess whether the restoration of HP1α and silencing of APC2 can reverse the anti-proliferative and Wnt-inhibitory effects of this compound. A successful rescue would demonstrate that the effects of this compound are specifically mediated through the G9a/GLP-HP1α-APC2 axis.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: G9a/GLP Signaling Pathway and this compound Intervention.
Comparison with Alternative G9a/GLP Inhibitors
Several other small molecules have been developed to inhibit G9a/GLP activity, with BIX-01294 and A-366 being notable examples. While all three compounds target the same enzymes, they exhibit different potency, selectivity, and cytotoxicity profiles.
| Inhibitor | Target IC50 (G9a/GLP) | Cellular H3K9me2 Reduction (IC50) | Cytotoxicity (EC50) | Function/Toxicity Ratio |
| This compound | <15 nM / 19 nM[1] | ~81 nM (MDA-MB-231)[1] | ~11,000 nM (MDA-MB-231)[1] | >100[1][2] |
| BIX-01294 | ~1.7 µM / ~3.8 µM | ~1.5 µM (various cell lines) | ~5-20 µM (HepG2)[7] | <6[1] |
| A-366 | 3.3 nM / 38 nM | ~300 nM (PC-3) | High (less cytotoxic than this compound in some lines)[8] | Not explicitly stated, but noted to have less cytotoxicity than this compound[8] |
This compound stands out for its potent inhibition of G9a/GLP and its significant separation between on-target activity (H3K9me2 reduction) and cellular toxicity.[1] This wide therapeutic window makes it a reliable tool for studying the specific consequences of G9a/GLP inhibition.
BIX-01294 , an earlier generation inhibitor, is less potent and exhibits a much narrower window between its functional and toxic concentrations.[1] This makes it more challenging to dissect on-target from off-target effects.
A-366 is another potent and selective inhibitor. Interestingly, while it inhibits H3K9me2 as effectively as this compound, it shows less cytotoxicity in some cancer cell lines.[8][9] This suggests that some of the anti-proliferative effects observed with this compound in certain contexts might be independent of its G9a/GLP inhibitory activity, highlighting the importance of conducting rescue experiments to confirm on-target effects for any inhibitor.
Experimental Protocols
Protocol 1: this compound Treatment and Phenotypic Analysis
-
Cell Culture: Culture non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299) in appropriate media.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1-10 µM) for 48-72 hours.
-
Western Blot Analysis: Harvest cell lysates and perform western blotting to assess the levels of H3K9me2, total H3 (as a loading control), HP1α, and key components of the Wnt signaling pathway (e.g., β-catenin).
-
Cell Proliferation Assay: Perform a cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) to determine the effect of this compound on cell growth.
-
Wnt Signaling Reporter Assay: Transfect cells with a Wnt/β-catenin responsive reporter construct (e.g., TOP/FOP-Flash) to quantify Wnt signaling activity.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for this compound Phenotypic Analysis.
Protocol 2: Rescue Experiment
-
Construct Preparation:
-
HP1α Restoration: Obtain or construct a mammalian expression vector encoding human HP1α.
-
APC2 Silencing: Use a commercially available siRNA or design and clone an shRNA targeting APC2 into a suitable vector. A scrambled, non-targeting siRNA/shRNA should be used as a control.
-
-
Transfection:
-
Co-transfect NSCLC cells with the HP1α expression vector and the APC2 siRNA/shRNA (or their respective controls).
-
-
This compound Treatment: After allowing time for protein expression and knockdown (typically 24-48 hours post-transfection), treat the cells with the previously determined effective concentration of this compound.
-
Phenotypic Analysis: After 48-72 hours of this compound treatment, repeat the western blot, cell proliferation, and Wnt reporter assays as described in Protocol 1.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for the Rescue Experiment.
Conclusion
Rescue experiments are indispensable for validating the on-target effects of chemical probes like this compound. By demonstrating that the observed cellular phenotype can be reversed by modulating downstream effectors, researchers can confidently attribute the inhibitor's effects to the specific inhibition of its intended target. When compared to other G9a/GLP inhibitors such as BIX-01294 and A-366, this compound offers a superior combination of potency and a wide therapeutic window, making it a valuable tool for epigenetic research. However, the differential cytotoxicity observed between this compound and A-366 underscores the importance of performing rigorous on-target validation, including rescue experiments, for any chemical inhibitor to ensure accurate interpretation of experimental results.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating the Specificity of UNC0638 in Primary Patient Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for interpreting experimental results and advancing therapeutic strategies. This guide provides an objective comparison of UNC0638, a potent inhibitor of the histone methyltransferases G9a and GLP, with other alternatives, supported by experimental data. We focus on its application in primary patient samples, a critical step in translational research.
Data Presentation: Quantitative Comparison of G9a/GLP Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other commonly used G9a/GLP inhibitors.
Table 1: In Vitro Potency Against G9a and GLP
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Reference |
| This compound | < 15 | 19 | [1] |
| BIX01294 | 1,900 | 700 | [2] |
| UNC0642 | < 2.5 | < 2.5 | [3] |
| A-366 | 3.3 | >5,000 | [4] |
Table 2: Selectivity Against Other Histone Methyltransferases (HMTs)
| Compound | Selectivity over other HMTs | Reference |
| This compound | >10,000-fold against SET7/9, SET8, PRMT3, and SUV39H2 | [1] |
| BIX01294 | No activity against PRMT1, SUV39H1, SET7/9, and ESET | |
| UNC0642 | >300-fold selective over a broad range of kinases, GPCRs, transporters, and ion channels | [3] |
| A-366 | >1000-fold selectivity over 21 other methyltransferases | [4] |
Table 3: Cellular Activity and Toxicity
| Compound | Cell Line | H3K9me2 IC50 (nM) | Cytotoxicity EC50 (µM) | Toxicity/Function Ratio | Reference |
| This compound | MDA-MB-231 | 81 | >11 | >138 | [1] |
| BIX01294 | MDA-MB-231 | ~4,100 | ~25 | <6 | [1] |
| This compound | MCF7 | 70 | - | - | |
| This compound | PC3 | 59 | >19 | >233 | [5] |
| This compound | 22RV1 | 48 | - | - | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design for evaluating this compound, the following diagrams are provided.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a/GLP inhibitor | G9a/GLP activator | G9a/GLP Inhibition [selleckchem.com]
- 4. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
UNC0638 vs. UNC0642: A Comparative Guide for Researchers
In the landscape of epigenetic research, the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) have emerged as critical regulators of gene expression, primarily through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). The development of small molecule inhibitors targeting these enzymes has provided invaluable tools for dissecting their biological roles and exploring their therapeutic potential. Among these, UNC0638 and its successor, UNC0642, are potent and selective inhibitors that have been instrumental in advancing the field. This guide provides a comprehensive comparison of their potency and toxicity, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate chemical probe for their studies.
Potency Comparison
Both this compound and UNC0642 are highly potent inhibitors of G9a and GLP. UNC0642 was developed as an analog of this compound with improved pharmacokinetic properties, making it more suitable for in vivo studies.[1] The following tables summarize their inhibitory activities at both the biochemical and cellular levels.
Table 1: Biochemical Potency of this compound and UNC0642
| Compound | Target | IC50 | Ki |
| This compound | G9a | <15 nM | Not Reported |
| GLP | 19 ± 1 nM | Not Reported | |
| UNC0642 | G9a | <2.5 nM | 3.7 ± 1 nM |
| GLP | <2.5 nM | 3.7 ± 1 nM |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.
Table 2: Cellular Potency of this compound and UNC0642
| Compound | Cell Line | Assay | Cellular IC50 |
| This compound | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | 81 ± 9 nM |
| UNC0642 | PANC-1 | In-Cell Western (H3K9me2 reduction) | 40 nM |
| U2OS | In-Cell Western (H3K9me2 reduction) | <150 nM | |
| PC3 | In-Cell Western (H3K9me2 reduction) | <150 nM |
Cellular IC50 values represent the concentration of the inhibitor required to reduce the levels of the target modification (H3K9me2) by 50% in cultured cells.
Toxicity Comparison
A crucial aspect of a chemical probe is a clear separation between its functional potency and its cellular toxicity. Both this compound and UNC0642 exhibit a favorable therapeutic window. UNC0642, in particular, was designed for low cell toxicity and has been shown to be well-tolerated in animal models.[2]
Table 3: Cytotoxicity of this compound and UNC0642 in Various Cell Lines
| Compound | Cell Line | Assay | EC50 / IC50 (Cytotoxicity) |
| This compound | MDA-MB-231 | MTT Assay | >10 µM |
| PC3 | MTT Assay | >10 µM | |
| 22RV1 | MTT Assay | >10 µM | |
| UNC0642 | U2OS | Not specified | >3,000 nM |
| PC3 | Not specified | >3,000 nM | |
| PANC-1 | Not specified | >3,000 nM | |
| T24 | SRB Assay | 9.85 ± 0.41 µM | |
| J82 | SRB Assay | 13.15 ± 1.72 µM | |
| 5637 | SRB Assay | 9.57 ± 0.37 µM |
EC50 (half-maximal effective concentration) or IC50 values for cytotoxicity represent the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
Biochemical Potency Assay: Radioactivity-Based Scintillation Proximity Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated histone H3 peptide substrate by G9a or GLP.
Materials:
-
Recombinant G9a or GLP enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Streptavidin-coated SPA beads
-
Microplate suitable for scintillation counting
-
This compound or UNC0642 dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or UNC0642) in assay buffer.
-
In a microplate, add the inhibitor solution, G9a or GLP enzyme, and the biotinylated H3 peptide.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads, bringing the incorporated [³H]-methyl groups in close proximity to the scintillant in the beads, generating a light signal.
-
Incubate for 30 minutes to allow for bead settling.
-
Measure the signal using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Potency Assay: In-Cell Western for H3K9me2 Levels
This immunofluorescence-based assay quantifies the levels of H3K9me2 within cells grown in a microplate format.
Materials:
-
Cells of interest (e.g., MDA-MB-231, PANC-1)
-
96-well microplate
-
This compound or UNC0642
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against H3K9me2
-
Infrared dye-conjugated secondary antibody
-
DNA stain for normalization (e.g., DRAQ5™)
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or UNC0642 for the desired time (e.g., 48 hours).
-
Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1.5 hours.
-
Incubate the cells with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate the cells with the infrared dye-conjugated secondary antibody and the DNA stain for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity of the secondary antibody (representing H3K9me2 levels) and the DNA stain (for cell number normalization).
-
Normalize the H3K9me2 signal to the DNA stain signal and calculate the cellular IC50 value.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well microplate
-
This compound or UNC0642
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or UNC0642 for the desired time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the EC50 or IC50 value for cytotoxicity.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: G9a/GLP Signaling Pathway.
Caption: Biochemical Potency Assay Workflow.
Caption: Cytotoxicity (MTT) Assay Workflow.
Conclusion
Both this compound and UNC0642 are potent and selective inhibitors of G9a and GLP, serving as indispensable tools for epigenetic research. This compound is a well-characterized cellular probe with a good separation of potency and toxicity.[3] UNC0642, developed from this compound, offers comparable in vitro and cellular potency but with superior pharmacokinetic properties and an improved toxicity profile, making it the preferred choice for in vivo animal studies.[1][2] The selection between these two inhibitors should be guided by the specific experimental context, with this compound being suitable for a wide range of cell-based assays and UNC0642 being the gold standard for studies requiring animal models. The provided data and protocols should assist researchers in making an informed decision and in designing robust and reproducible experiments.
References
- 1. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of UNC0638 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reversibility of UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a and GLP. Understanding the nature of inhibitor binding is crucial for designing experiments and interpreting results in the fields of epigenetics and drug discovery. Here, we compare this compound with other known G9a/GLP inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action and Reversibility of this compound
This compound is a small molecule inhibitor that targets the catalytic SET domain of G9a (also known as EHMT2) and GLP (EHMT1). These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.
Kinetic studies have demonstrated that this compound functions as a reversible inhibitor . It is competitive with the histone substrate and non-competitive with the S-adenosylmethionine (SAM) cofactor.[1] Surface plasmon resonance (SPR) studies have quantified the binding kinetics, revealing a rapid association and dissociation rate, which is a hallmark of reversible inhibition.[2]
While the enzymatic inhibition is reversible, studies in cellular contexts have shown that the biological effects of this compound on H3K9me2 levels can be long-lasting. This prolonged effect is attributed to the slow turnover of the histone methylation mark itself, rather than irreversible binding of the inhibitor.[1]
Comparative Analysis of G9a/GLP Inhibitors
To provide a clear comparison, the following table summarizes the available data on the reversibility of this compound and other notable G9a/GLP inhibitors.
| Inhibitor | Target(s) | Mechanism of Inhibition | Dissociation Rate Constant (k_off) (s⁻¹) | Residence Time (1/k_off) (s) | Reversibility Classification |
| This compound | G9a, GLP | Reversible, Substrate-competitive | 5.7 x 10⁻²[2] | 17.5 | Reversible |
| UNC0642 | G9a, GLP | Reversible, Substrate-competitive | Not readily available | Not readily available | Reversible (by inference from its chemical class and non-covalent mechanism) |
| BIX-01294 | G9a, GLP | Reversible | Not readily available | Not readily available | Reversible |
| A-366 | G9a, GLP | Reversible, Substrate-competitive | Not readily available | Not readily available | Reversible |
Note: While UNC0642, BIX-01294, and A-366 are established as reversible inhibitors, specific dissociation rate constants are not consistently reported in the literature, precluding a direct quantitative comparison of their residence times with this compound.
Experimental Protocols
Washout Assay to Assess the Duration of Cellular Effects
This protocol is designed to determine how long the inhibitory effect of a compound on a specific cellular process persists after the compound is removed from the culture medium.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against H3K9me2
-
Primary antibody for a loading control (e.g., total Histone H3 or β-actin)
-
Appropriate secondary antibodies (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot apparatus and reagents
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 250 nM) or other inhibitors for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells twice with a generous volume of sterile PBS to remove any residual inhibitor.
-
Add fresh, inhibitor-free complete medium to the cells.
-
-
Time Course Collection: At various time points post-washout (e.g., 0, 24, 48, 72 hours), harvest the cells. A "no washout" control, where the inhibitor is not removed, should also be maintained for comparison.
-
Protein Extraction: Lyse the cells using an appropriate lysis buffer to extract total protein.
-
Western Blotting:
-
Determine protein concentration for each sample.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities for H3K9me2 and the loading control. Normalize the H3K9me2 signal to the loading control to determine the relative change in methylation levels over time after inhibitor washout.
Visualizations
Caption: G9a/GLP signaling pathway and this compound inhibition.
Caption: Workflow for a washout experiment.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling UNC0638
For researchers, scientists, and drug development professionals working with the potent histone methyltransferase inhibitor UNC0638, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Equipment | Purpose | Applicable Procedures |
| Standard Laboratory Attire | Lab coat, fully enclosed shoes | Protects skin and clothing from minor spills and contamination. | All procedures involving this compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. | All procedures involving this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. | All procedures involving this compound. |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a risk of inhaling dust or aerosols. | Weighing of the solid compound, preparing stock solutions, or any procedure that may generate aerosols. |
| Enhanced Protection | Chemical-resistant apron, face shield | Provides additional protection against larger spills or splashes. | Handling large quantities of this compound or during procedures with a higher risk of splashing. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound. The following workflow outlines the key steps for safe handling, from preparation to experimental use.
Mechanism of Action: G9a/GLP Inhibition
This compound is a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and GLP (G9a-like protein, also known as EHMT1)[1][2][3][4]. These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression[3][5]. By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, which can result in the reactivation of silenced genes[3][5].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard into the environment. |
| Contaminated labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid waste containing this compound | Collect in a sealed, labeled hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated PPE | Dispose of in a designated hazardous waste stream, separate from regular laboratory trash. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
By adhering to these safety protocols and operational procedures, researchers can confidently and safely utilize this compound in their scientific endeavors, contributing to advancements in their respective fields while maintaining a secure laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
